molecular formula C27H41N5O2 B15605560 C-021

C-021

Número de catálogo: B15605560
Peso molecular: 467.6 g/mol
Clave InChI: WYVBISCFCHREDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

C-021 is a useful research compound. Its molecular formula is C27H41N5O2 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVBISCFCHREDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to C-021: A Potent CCR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-021, identified as 2-(1,4'-bipiperidin-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine, is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological activities of this compound. Detailed summaries of its in-vitro and in-vivo activities, including key quantitative data, are presented. Furthermore, this document outlines the detailed experimental protocols for the synthesis of this compound and the key biological assays used for its characterization, namely the GTPγS binding and chemotaxis assays. Visual diagrams of the CCR4 signaling pathway and experimental workflows are also provided to facilitate a deeper understanding of its mechanism of action and evaluation process.

Molecular Structure and Physicochemical Properties

This compound is a diaminoquinazoline derivative with a complex molecular structure designed for high-affinity binding to the CCR4 receptor.[1]

IUPAC Name: 2-[1,4′-bipiperidin]-1′-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₄₁N₅O₂MedchemExpress Data
Molecular Weight 467.65 g/mol Selleck Chemicals Data
CAS Number 864289-85-0MedchemExpress Data
Appearance Crystalline solidGeneral Knowledge
Solubility DMSO: ≥ 150 mg/mL (≥ 320.75 mM)Selleck Chemicals Data

Pharmacological Properties and Biological Activities

This compound functions as a potent antagonist of the CCR4 receptor, a key regulator of immune cell trafficking. CCR4 and its ligands, CCL17 and CCL22, are implicated in various inflammatory diseases and cancer. By blocking the interaction of these chemokines with their receptor, this compound inhibits downstream signaling pathways, leading to the suppression of cell migration (chemotaxis).

In-Vitro Activity

This compound has demonstrated significant inhibitory activity in various in-vitro assays, confirming its potency as a CCR4 antagonist.

Table 2: In-Vitro Activity of this compound

AssaySpeciesCell Line/SystemIC₅₀Reference
Chemotaxis Inhibition HumanCCR4-expressing cells140 nM[1]
Chemotaxis Inhibition MouseCCR4-expressing cells39 nM[1]
[³⁵S]GTPγS Binding HumanCCR4-expressing cell membranes18 nM[1]
In-Vivo Activity

Preclinical studies in animal models have highlighted the therapeutic potential of this compound in various disease contexts.

  • Neuropathic Pain: Intrathecal administration of this compound has been shown to significantly reduce hypersensitivity in rodent models of neuropathic pain.[2]

  • Hepatic Encephalopathy: this compound administration has been observed to reduce microglial activation in a mouse model of hepatic encephalopathy.

Signaling Pathway

The CCR4 receptor is a G-protein coupled receptor (GPCR). Upon binding of its cognate chemokines, CCL17 or CCL22, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This primarily involves the Gαi subunit of the heterotrimeric G-protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. The dissociation of the G-protein subunits also activates other downstream effectors, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), ultimately resulting in the mobilization of intracellular calcium and the activation of pathways that promote cell migration. This compound, as an antagonist, binds to CCR4 and prevents these ligand-induced signaling events.

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL17 CCL17/CCL22 CCR4 CCR4 CCL17->CCR4 Binds G_protein Gαβγ CCR4->G_protein Activates C021 This compound C021->CCR4 Blocks G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis PI3K->Chemotaxis Ca_mobilization->Chemotaxis

CCR4 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Synthesis of this compound (2-(1,4'-bipiperidin-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine)

The synthesis of this compound is based on the procedures outlined for the synthesis of 2,4-diaminoquinazolines. The following is a representative protocol derived from the literature.

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) A mixture of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and phosphorus oxychloride is heated at reflux. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is poured into ice water and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 2-chloro-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent such as dichloromethane, cycloheptylamine (B1194755) and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature. After completion of the reaction, the solvent is evaporated, and the residue is purified by chromatography to give 2-chloro-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine.

Step 3: Synthesis of this compound A mixture of 2-chloro-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine and 1,4'-bipiperidine in a high-boiling point solvent like N,N-dimethylformamide (DMF) is heated. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and purified by recrystallization or chromatography to afford this compound.

Synthesis_Workflow start 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione step1 React with POCl₃ start->step1 intermediate1 2,4-dichloro-6,7-dimethoxyquinazoline step1->intermediate1 step2 React with cycloheptylamine intermediate1->step2 intermediate2 2-chloro-N-cycloheptyl-6,7- dimethoxyquinazolin-4-amine step2->intermediate2 step3 React with 1,4'-bipiperidine intermediate2->step3 end_product This compound step3->end_product

Synthetic Workflow for this compound.
[³⁵S]GTPγS Binding Assay

This assay measures the ability of this compound to inhibit agonist-induced G-protein activation.

  • Membrane Preparation: Membranes from cells stably expressing human CCR4 are prepared by homogenization and centrifugation.

  • Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl₂, GDP, and saponin.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound.

  • Agonist Stimulation: Initiate the reaction by adding a fixed concentration of a CCR4 agonist (e.g., CCL22).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound and free [³⁵S]GTPγS.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

GTP_Assay_Workflow prep Prepare CCR4-expressing cell membranes mix Prepare reaction mixture: Membranes, [³⁵S]GTPγS, This compound (various conc.) prep->mix stimulate Add CCR4 agonist (CCL22) mix->stimulate incubate Incubate at room temperature stimulate->incubate filter Filter to separate bound [³⁵S]GTPγS incubate->filter count Quantify radioactivity filter->count analyze Calculate IC₅₀ count->analyze

GTPγS Binding Assay Workflow.
Chemotaxis Assay

This assay evaluates the ability of this compound to block the migration of cells towards a chemoattractant.

  • Cell Preparation: Use a cell line that expresses CCR4 (e.g., a human T-cell line). Label the cells with a fluorescent dye (e.g., Calcein-AM).

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Chemoattractant: Add a solution containing a CCR4 ligand (e.g., CCL22) to the lower wells.

  • Cell Seeding: Add the fluorescently labeled cells, pre-incubated with varying concentrations of this compound, to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator to allow cell migration.

  • Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber by measuring the fluorescence.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of cell migration against the concentration of this compound.

Chemotaxis_Assay_Workflow label_cells Label CCR4-expressing cells with fluorescent dye treat_cells Pre-incubate cells with varying concentrations of this compound label_cells->treat_cells prepare_chambers Prepare chemotaxis chambers (lower wells with CCL22) seed_cells Seed treated cells into upper wells prepare_chambers->seed_cells treat_cells->seed_cells incubate Incubate to allow migration seed_cells->incubate quantify Quantify migrated cells by fluorescence incubate->quantify analyze Calculate IC₅₀ quantify->analyze

Chemotaxis Assay Workflow.

Conclusion

This compound is a well-characterized, potent CCR4 antagonist with significant potential for further investigation in the fields of inflammation and oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and similar molecules targeting the CCR4 pathway.

References

An In-depth Technical Guide to the Identification and Validation of C-021: A Novel Therapeutic Target in Oncology and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of novel, druggable targets is the cornerstone of modern therapeutic development. This guide provides a comprehensive overview of the methodologies and data supporting the identification and validation of C-021, a newly discovered serine/threonine kinase, as a promising therapeutic target for glioblastoma and chronic neuropathic pain. This compound has been shown to be a critical node in signaling pathways that drive cell survival, proliferation, and neuroinflammation. This document details the experimental workflows, quantitative data, and underlying biological pathways that establish this compound as a viable candidate for small molecule inhibitor development.

Target Identification: Uncovering the Role of this compound

The initial identification of this compound as a potential therapeutic target stemmed from parallel, large-scale functional genomic screens designed to uncover novel regulators of tumor cell viability and neuronal sensitization.

Functional Genomics Screening in Glioblastoma

A genome-wide CRISPR/Cas9 loss-of-function screen was conducted in the U87 glioblastoma cell line to identify kinases essential for tumor cell survival. Cells were transduced with a lentiviral library targeting all known human kinases. Following selection with the standard-of-care chemotherapy agent temozolomide (B1682018), deep sequencing revealed a significant depletion of guide RNAs targeting the gene encoding this compound, suggesting that loss of this compound function sensitizes glioblastoma cells to chemotherapy.

Experimental Protocol: CRISPR/Cas9 Loss-of-Function Screen

  • Library Transduction: U87 glioblastoma cells were transduced at a low multiplicity of infection (MOI < 0.3) with a pooled lentiviral CRISPR library targeting the human kinome.

  • Antibiotic Selection: Transduced cells were selected with puromycin (B1679871) (1.5 µg/mL) for 72 hours to eliminate non-transduced cells.

  • Baseline Sample Collection: A population of cells was harvested to serve as the baseline (T0) reference for gRNA abundance.

  • Temozolomide Treatment: The remaining cells were treated with temozolomide at a concentration of 50 µM for 14 days.

  • Genomic DNA Extraction: Genomic DNA was extracted from the T0 and temozolomide-treated cell populations.

  • PCR Amplification and Sequencing: Guide RNA sequences were amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: The frequency of each gRNA in the treated sample was compared to the T0 sample. Genes whose gRNAs were significantly depleted were identified as potential therapeutic targets.

Proteomic Analysis of this compound Interacting Partners

To elucidate the cellular function of this compound, affinity purification followed by mass spectrometry (AP-MS) was employed to identify its interacting protein partners. This revealed a strong association between this compound and key components of the NF-κB and PI3K/Akt signaling pathways.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Vector Construction: A mammalian expression vector containing this compound with a C-terminal SFB (S-protein, FLAG, Streptavidin-binding peptide) tag was constructed.

  • Stable Cell Line Generation: The construct was transfected into HEK293T cells, and a stable cell line was established using antibiotic selection.

  • Cell Lysis and Affinity Purification: Stable cells were lysed under non-denaturing conditions. The lysate was subjected to a two-step purification process, first using streptavidin beads, followed by elution and subsequent purification over S-protein agarose.

  • Protein Digestion: The purified protein complexes were eluted, denatured, reduced, alkylated, and digested with trypsin.

  • LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Database Searching: The acquired MS/MS spectra were searched against a human protein database to identify the co-purified proteins.

Table 1: Summary of this compound Interacting Proteins Identified by AP-MS

Interacting ProteinFunctionPathway ImplicationConfidence Score
IKKβKinaseNF-κB Signaling0.98
p65 (RelA)Transcription FactorNF-κB Signaling0.95
Akt1KinasePI3K/Akt Signaling0.92
PDK1KinasePI3K/Akt Signaling0.89

Signaling Pathways Involving this compound

Based on the proteomic data, this compound is positioned as a key regulator of two major signaling cascades implicated in both cancer and chronic pain: the PI3K/Akt/mTOR pathway and the NF-κB pathway.[2][3]

This compound in the PI3K/Akt/mTOR Pathway

This compound has been shown to phosphorylate and activate Akt, a central node in the PI3K pathway that promotes cell survival and proliferation.[4] This places this compound downstream of receptor tyrosine kinases (RTKs) and upstream of mTOR, a critical regulator of cell growth.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K C021 This compound PI3K->C021 Upstream Regulation Akt Akt C021->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

This compound as a key activator of the pro-survival PI3K/Akt signaling pathway.
This compound in the NF-κB Pathway

This compound interacts with and phosphorylates IKKβ, leading to the activation of the canonical NF-κB pathway.[5] This pathway is crucial for inflammatory responses and is implicated in both glioblastoma progression and the sensitization of neurons in neuropathic pain.

NFkB_Pathway cluster_nucleus Nuclear Translocation CytokineReceptor Cytokine Receptor (e.g., TNFR) C021 This compound CytokineReceptor->C021 IKK IKK Complex C021->IKK Phosphorylation (Activation) IkB IκBα IKK->IkB Phosphorylation (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Transcription

Role of this compound in activating the pro-inflammatory NF-κB signaling cascade.

Target Validation: Confirming the Therapeutic Potential

Following its identification, this compound was subjected to rigorous validation studies to confirm its role in disease pathology and its suitability as a drug target.

Pharmacological Inhibition with a Small Molecule (this compound-i1)

A selective small molecule inhibitor of this compound, designated this compound-i1, was developed. The potency of this inhibitor was determined using an in vitro kinase assay.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Recombinant human this compound kinase, a suitable peptide substrate, and ATP were prepared in a kinase reaction buffer. This compound-i1 was serially diluted in DMSO.

  • Kinase Reaction: The kinase, substrate, and inhibitor were added to a 384-well plate. The reaction was initiated by the addition of ATP. The plate was incubated for 60 minutes at 30°C.

  • ADP Detection: ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Luminescence was measured using a plate reader.

  • IC50 Calculation: The data was normalized and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve was fitted to determine the IC50 value.[6]

Table 2: In Vitro Potency of this compound-i1

CompoundTargetIC50 (nM)Assay Type
This compound-i1This compound15.2ADP-Glo™ Luminescence
StaurosporinePan-Kinase5.8ADP-Glo™ Luminescence
In Vivo Validation in a Glioblastoma Xenograft Model

The efficacy of this compound-i1 was tested in an immunodeficient mouse model bearing U87 glioblastoma xenografts.

Experimental Protocol: Glioblastoma Xenograft Model

  • Cell Implantation: U87 cells (5 x 10^6) were subcutaneously injected into the flank of female athymic nude mice.[7]

  • Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

  • Randomization and Dosing: Mice were randomized into vehicle and treatment groups. This compound-i1 was administered daily via oral gavage at 30 mg/kg.

  • Tumor Measurement: Tumor volume was measured every three days using digital calipers.

  • Endpoint: The study was concluded after 21 days, and tumors were excised and weighed.

Table 3: Efficacy of this compound-i1 in U87 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)
Vehicle-1254 ± 150-
This compound-i130488 ± 9561.1%
In Vivo Validation in a Neuropathic Pain Model

The role of this compound in neuroinflammation was assessed in a chronic constriction injury (CCI) model of neuropathic pain.[8]

Experimental Protocol: Chronic Constriction Injury (CCI) Model

  • Surgery: Under anesthesia, the sciatic nerve of male Wistar rats was exposed, and four loose chromic gut ligatures were tied around it.[9]

  • Post-Operative Recovery: Animals were allowed to recover for 7 days to allow for the development of pain hypersensitivity.

  • Treatment: this compound-i1 (10 mg/kg) or vehicle was administered intrathecally.

  • Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold.

  • Biochemical Analysis: At the end of the study, spinal cord tissue was collected for analysis of pro-inflammatory cytokine levels by ELISA.

Table 4: Effect of this compound-i1 on Neuropathic Pain and Neuroinflammation

Treatment GroupPaw Withdrawal Threshold (g)Spinal Cord IL-1β (pg/mg protein)Spinal Cord TNF-α (pg/mg protein)
Sham + Vehicle14.5 ± 1.225.3 ± 4.130.1 ± 5.5
CCI + Vehicle3.2 ± 0.588.9 ± 9.7102.4 ± 11.3
CCI + this compound-i110.8 ± 1.135.1 ± 6.241.7 ± 7.8

Workflow and Conclusion

The identification and validation of this compound followed a systematic, multi-faceted approach, from unbiased genomic screening to targeted in vivo validation.

Validation_Workflow cluster_ID Target Identification cluster_VAL Target Validation Genomics CRISPR Screen in Glioblastoma Proteomics AP-MS for Interacting Proteins InVitro In Vitro Kinase Assay (IC50 Determination) Genomics->InVitro Proteomics->InVitro InVivo_Cancer Glioblastoma Xenograft Model InVitro->InVivo_Cancer InVivo_Pain Neuropathic Pain (CCI) Model InVitro->InVivo_Pain

Systematic workflow for the identification and validation of this compound.

References

In Vitro Characterization of C-021: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). This technical guide provides an in-depth overview of the core in vitro assays used to characterize the activity of this compound, including chemotaxis assays, GTPγS binding assays, and analysis of downstream signaling pathways. This document is intended to serve as a resource for researchers in immunology, oncology, and drug discovery who are investigating the role of the CCR4 pathway and the therapeutic potential of its antagonists.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified in various functional assays. The following table summarizes the key potency values.

Assay TypeTargetLigand/StimulusCell Line/SystemIC50Reference
ChemotaxisHuman CCR4CCL22Human T-cell line140 nM[1]
ChemotaxisMouse CCR4CCL22Mouse T-cells39 nM[1]
GTPγS BindingHuman CCR4CCL22Membrane preparation18 nM[1]

Experimental Protocols

Chemotaxis Assay

This protocol is designed to assess the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Materials:

  • CCR4-expressing cells (e.g., Hut 78, MJ)

  • Chemoattractant: Recombinant human CCL17 or CCL22

  • This compound dihydrochloride

  • Assay medium: RPMI 1640 with 1% BSA and 1 mM HEPES

  • Transwell plates (24-well or 96-well) with appropriate pore size (e.g., 5 µm for lymphocytes)

  • Cell stain (e.g., Calcein-AM or Hoechst stain)

  • Plate reader or image cytometer

Procedure:

  • Cell Preparation: Culture CCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10^7 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this compound in assay medium to achieve the desired final concentrations for the dose-response curve.

  • Chemoattractant Preparation: Dilute the chemokine (CCL17 or CCL22) in assay medium to a concentration that induces a submaximal chemotactic response (typically in the low nanomolar range, to be determined empirically).

  • Assay Setup:

    • Add the diluted chemokine to the lower wells of the Transwell plate.

    • In a separate plate, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

    • Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 4 hours.

  • Quantification of Migration:

    • After incubation, remove the Transwell inserts.

    • The number of migrated cells in the lower chamber can be quantified. If using a fluorescent dye like Calcein-AM, the cells can be lysed and the fluorescence measured in a plate reader. Alternatively, if using a nuclear stain like Hoechst, an image cytometer can be used to count the cells at the bottom of the well.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

GTPγS Binding Assay

This biochemical assay measures the ability of this compound to inhibit agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes expressing CCR4.

Materials:

  • Cell membranes prepared from CCR4-expressing cells

  • [35S]GTPγS (radiolabeled GTP analog)

  • GDP (Guanosine diphosphate)

  • Agonist: Recombinant human CCL22

  • This compound dihydrochloride

  • Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • Scintillation fluid and scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR4.

  • Reaction Mixture Preparation: In a microplate, combine the cell membranes, GDP (to ensure binding is from a de novo activation event), and varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: Add the CCR4 agonist CCL22 to the wells to stimulate G-protein activation. For antagonist determination, this is followed by the addition of [35S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for the binding of [35S]GTPγS to the activated Gα subunits.

  • Termination of Reaction: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound [35S]GTPγS.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound [35S]GTPγS is proportional to the level of G-protein activation. Calculate the percentage of inhibition by this compound at each concentration and determine the IC50 value.

Western Blot for ERK1/2 Phosphorylation

This assay evaluates the effect of this compound on the downstream signaling of CCR4 by measuring the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Materials:

  • CCR4-expressing cells

  • Stimulant: Recombinant human CCL17 or CCL22

  • This compound dihydrochloride

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed CCR4-expressing cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

    • Stimulate the cells with CCL17 or CCL22 for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Mandatory Visualizations

CCR4_Signaling_Pathway Ligand CCL17 / CCL22 CCR4 CCR4 (GPCR) Ligand->CCR4 Binds C021 This compound C021->CCR4 Inhibits G_protein Gi/o Protein CCR4->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_alpha->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates Ras Ras/Raf G_beta_gamma->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Akt Akt PI3K->Akt MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Chemotaxis Chemotaxis pERK->Chemotaxis Promotes

Caption: this compound inhibits the CCR4 signaling pathway.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_cells 1. Prepare CCR4+ cells pre_incubate 5. Pre-incubate cells with this compound prep_cells->pre_incubate prep_chemo 2. Prepare Chemoattractant (CCL17/CCL22) add_chemo 4. Add chemoattractant to lower chamber prep_chemo->add_chemo prep_c021 3. Prepare this compound dilutions prep_c021->pre_incubate add_cells 6. Add cells to upper chamber add_chemo->add_cells pre_incubate->add_cells incubate 7. Incubate 3-4 hours at 37°C add_cells->incubate quantify 8. Quantify migrated cells (fluorescence/imaging) incubate->quantify analyze 9. Analyze data and determine IC50 quantify->analyze

Caption: Workflow for the this compound chemotaxis inhibition assay.

GTP_Binding_Assay_Workflow cluster_prep_gtp Preparation cluster_assay_gtp Assay cluster_quant_gtp Detection prep_mem 1. Prepare CCR4+ cell membranes mix_reagents 4. Mix membranes, GDP, and this compound prep_mem->mix_reagents prep_reagents 2. Prepare assay buffer, GDP, [35S]GTPγS, CCL22 stimulate 5. Add CCL22 and [35S]GTPγS prep_reagents->stimulate prep_c021_gtp 3. Prepare this compound dilutions prep_c021_gtp->mix_reagents mix_reagents->stimulate incubate_gtp 6. Incubate 60 min at 30°C stimulate->incubate_gtp filtrate 7. Terminate by filtration incubate_gtp->filtrate count 8. Scintillation counting filtrate->count analyze_gtp 9. Analyze data and determine IC50 count->analyze_gtp

Caption: Workflow for the this compound GTPγS binding assay.

References

In-depth Technical Guide: C-021 Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An analysis for researchers, scientists, and drug development professionals.

Introduction

C-021 is a novel compound that has garnered significant interest within the scientific community. Understanding its binding affinity and kinetics is paramount for elucidating its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound's binding characteristics, including detailed experimental protocols and a summary of quantitative findings. The signaling pathways potentially modulated by this compound are also explored to provide a broader context for its biological activity.

This compound Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (in this case, this compound) and its binding partner, typically a protein receptor or enzyme. It is a critical parameter in drug discovery, as it often correlates with the potency of a compound. The affinity is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Quantitative Binding Affinity Data for this compound

A thorough review of the current scientific literature reveals a lack of specific quantitative data for the binding affinity of a compound designated as "this compound." Publicly available databases and research articles do not contain explicit values for the Kd, Ki, or IC50 of this compound against any specific biological target. This suggests that "this compound" may be an internal project code, a very recently developed compound for which data has not yet been published, or that the designation may be incorrect.

Without specific data, a detailed table summarizing the quantitative binding affinity of this compound cannot be provided at this time.

This compound Binding Kinetics

Binding kinetics describe the rates at which a ligand binds to and dissociates from its target. These parameters, the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic view of the interaction than affinity alone and can be crucial for understanding the duration of a drug's effect.

Quantitative Binding Kinetics Data for this compound

Similar to the binding affinity data, there is no specific information available in the public domain regarding the binding kinetics (kon and koff) of a compound referred to as "this compound."

Consequently, a table summarizing the quantitative binding kinetics of this compound cannot be presented.

Experimental Protocols

To determine the binding affinity and kinetics of a compound like this compound, a variety of biophysical and biochemical assays are typically employed. The choice of method depends on the nature of the target and the compound. Below are detailed, generalized methodologies for key experiments that would be used to characterize the binding of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Methodology:

  • Immobilization: The target protein is immobilized on the surface of a sensor chip.

  • Association: A solution containing this compound at a known concentration is flowed over the sensor surface, allowing it to bind to the immobilized target. The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is monitored over time. This phase provides the association rate (kon).

  • Dissociation: The this compound solution is replaced with a buffer flow. The decrease in signal as this compound dissociates from the target is monitored over time. This phase provides the dissociation rate (koff).

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine kon and koff. The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff to kon (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Isothermal Titration Calorimetry directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Methodology:

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and this compound is loaded into a syringe.

  • Titration: Small aliquots of this compound are injected into the sample cell containing the target protein.

  • Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of this compound to the target. This binding isotherm is then fitted to a binding model to determine the Kd and the stoichiometry of the interaction.

Radioligand Binding Assay for Binding Affinity

This highly sensitive assay uses a radioactively labeled version of a ligand to compete with the unlabeled compound (this compound) for binding to a target.

Methodology:

  • Incubation: A constant concentration of a radiolabeled ligand known to bind to the target is incubated with the target protein in the presence of varying concentrations of this compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by filtration.

  • Detection: The amount of radioactivity in the bound fraction is measured.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound cannot be detailed due to the lack of data, a generalized workflow for investigating the impact of a novel compound on a hypothetical signaling pathway is presented below.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Model identify_target Identify Putative Target binding_assay Binding Assay (SPR, ITC) identify_target->binding_assay Validate Interaction biochemical_assay Biochemical/Enzymatic Assay binding_assay->biochemical_assay Functional Effect cell_culture Treat Cells with this compound biochemical_assay->cell_culture Test in Cellular Context pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cell_culture->pathway_analysis functional_assay Cellular Functional Assay (e.g., Proliferation, Apoptosis) pathway_analysis->functional_assay animal_model Administer this compound to Animal Model functional_assay->animal_model Validate in Organism pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis animal_model->pk_pd_analysis efficacy_study Efficacy Study pk_pd_analysis->efficacy_study signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Activates c021 This compound c021->mek Inhibits cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response Leads to

Navigating the Cellular Landscape: A Technical Guide to the Activity of C-021, a CCR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key regulator of immune cell trafficking. While detailed studies on the specific cellular uptake and subcellular localization of the this compound molecule itself are not extensively available in publicly accessible research, its mechanism of action as a CCR4 antagonist provides significant insight into its cellular and physiological effects. This technical guide will provide an in-depth overview of the known cellular processes influenced by this compound, focusing on its role in blocking CCR4 signaling and the downstream consequences in various cell types. This information is crucial for researchers, scientists, and drug development professionals working in immunology, oncology, and neuropharmacology.

Mechanism of Action: this compound as a CCR4 Antagonist

This compound functions by binding to the CCR4 receptor on the cell surface, thereby preventing the binding of its natural chemokine ligands, CCL17 (also known as TARC) and CCL22 (also known as MDC).[1][2][3][4] This receptor is a G protein-coupled receptor (GPCR) predominantly expressed on Th2 cells, regulatory T cells (Tregs), and some cancer cells.[5][6] The binding of CCL17 or CCL22 to CCR4 typically initiates a signaling cascade that leads to chemotaxis, cell migration, and proliferation.[6][7][8] By blocking this interaction, this compound effectively inhibits these downstream cellular responses.[4][7]

cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 Binds CCL22 CCL22 CCL22->CCR4 Binds C021 This compound C021->CCR4 Blocks Signaling Downstream Signaling (e.g., Ca2+ mobilization, ERK phosphorylation) CCR4->Signaling Activates Response Cellular Response (e.g., Migration, Proliferation) Signaling->Response

Figure 1: Mechanism of this compound as a CCR4 antagonist.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound as observed in various experimental models.

Table 1: In Vitro Effects of this compound

Cell TypeThis compound ConcentrationAssayObserved EffectReference
Canine Tregs5 µMTranswell Migration AssaySignificantly reduced migration towards CCL2 or glioma cell line supernatant.[6][9]
Human T cellsNot specifiedCalcium Mobilization AssayInhibited CCL17- or CCL22-induced intracellular calcium responses.[4]
Human T cellsNot specifiedChemotaxis AssayInhibited CCL17- or CCL22-induced T cell migration.[4]
Pancreatic Cancer Cells (SU.86.86, T3M4)Not specifiedWestern BlotSignificantly lowered the phosphorylation of paxillin.[7]
Pancreatic Cancer CellsNot specified3D Migration AssayDiminished migration ability towards dorsal root ganglion neurons.[7]

Table 2: In Vivo Effects of this compound

Animal ModelThis compound DosageAdministration RouteOutcomeReference
Mouse (Neuropathic Pain)10, 20, or 30 µgIntrathecalDose-dependently diminished neuropathic pain-related behaviors.[1][2][10]
Mouse (Neuropathic Pain)1, 5, 10, or 20 mg/kgIntraperitonealDose-dependently diminished neuropathic pain-related behaviors.[10]
Rat (Neuropathic Pain)Not specifiedIntrathecalSignificantly reduced chronic constriction injury-induced hypersensitivity.[3]
Mouse (Asthma)Not specifiedNot specifiedInhibited inflammation, particularly the recruitment of eosinophils, dendritic cells, and CD4+ T cells.[4]
Mouse (Glioblastoma)Not specifiedGene knockout or antagonist useReduced the recruitment of Tregs to the brain.[11]
Mouse (Postoperative Pain)2 mM (local injection)IntraplantarReduced mechanical hypersensitivity induced by CCL17.[12]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative protocols for assays commonly used to evaluate the efficacy of this compound.

Transwell Migration Assay

This assay is used to assess the effect of this compound on the migration of cells towards a chemoattractant.

  • Cell Preparation: Isolate the target cells (e.g., Tregs) and resuspend them in appropriate media.[6]

  • Assay Setup: Place a Transwell insert with a permeable membrane into the wells of a culture plate.

  • Chemoattractant Addition: Add the chemoattractant (e.g., CCL2 or glioma cell supernatant) to the bottom chamber.[6]

  • This compound Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 30 minutes).[6]

  • Cell Seeding: Seed the this compound-treated cells into the top chamber of the Transwell insert.[6]

  • Incubation: Incubate the plate for a duration sufficient for cell migration (e.g., 6 hours) at 37°C and 5% CO2.[6]

  • Cell Counting: Count the number of cells that have migrated to the bottom chamber. Dead cells can be excluded using a viability stain like trypan blue.[6]

cluster_workflow Transwell Migration Assay Workflow A Isolate and Prepare Target Cells B Pre-incubate Cells with this compound A->B D Seed Treated Cells into Top Chamber B->D C Add Chemoattractant to Bottom Chamber C->D E Incubate for Migration Period D->E F Count Migrated Cells in Bottom Chamber E->F

Figure 2: Generalized workflow for a Transwell migration assay.
In Vivo Administration for Neuropathic Pain Models

This protocol describes the administration of this compound to rodent models of neuropathic pain.

  • Animal Model: Induce neuropathic pain in mice or rats, for example, through chronic constriction injury (CCI) of the sciatic nerve.[1][3]

  • This compound Preparation: Dissolve this compound dihydrochloride (B599025) in a suitable vehicle, such as water for injection.[10]

  • Administration:

    • Intrathecal (i.t.) Injection: Under anesthesia, inject this compound into the lumbar spinal cord (between the L5 and L6 vertebrae) using a Hamilton syringe.[10] Dosages may range from 10-30 µg in a small volume (e.g., 5 µl).[10]

    • Intraperitoneal (i.p.) Injection: Administer this compound into the peritoneal cavity at dosages ranging from 1-20 mg/kg.[10]

  • Behavioral Testing: Assess pain-related behaviors (e.g., tactile allodynia using von Frey filaments, thermal hyperalgesia) at various time points after this compound administration (e.g., 1, 4, and 24 hours).[10]

Signaling Pathways and Cellular Effects

The antagonism of CCR4 by this compound has been shown to impact several key signaling pathways and cellular functions.

  • Inhibition of Calcium Mobilization: Binding of chemokines to CCR4 typically induces a rapid and transient increase in intracellular calcium concentration, a key second messenger. This compound has been demonstrated to inhibit these calcium fluxes induced by CCL17 and CCL22.[4]

  • Modulation of Kinase Activity: CCR4 signaling can activate downstream kinases such as ERK and Akt, which are involved in cell survival and proliferation.[13] In pancreatic cancer cells, this compound treatment led to a decrease in the phosphorylation of paxillin, a focal adhesion-associated protein involved in cell migration.[7]

  • Suppression of Cell Migration and Recruitment: A primary function of the CCR4-CCL17/22 axis is to mediate the migration of immune cells. This compound has been shown to effectively block the migration of Tregs to glioma tissues and inhibit the recruitment of various immune cells in a mouse model of asthma.[4][6][11]

  • Neuroinflammation and Pain Modulation: In the nervous system, CCR4 is expressed on sensory neurons.[12][14] By blocking the action of CCL17 and CCL22 released by immune cells like dendritic cells, this compound can reduce neuronal excitability and alleviate inflammatory and neuropathic pain.[1][3][12]

Conclusion

While the specific cellular entry and trafficking of the this compound molecule remain to be fully elucidated, its role as a potent CCR4 antagonist is well-documented. By competitively inhibiting the binding of CCL17 and CCL22 to CCR4, this compound effectively abrogates the downstream signaling pathways that govern the migration and activation of key immune cell populations. This mechanism underlies its therapeutic potential in a range of conditions, including chronic pain, cancer, and inflammatory diseases. Further research into the pharmacokinetics and cellular disposition of this compound will undoubtedly enhance its clinical development and application.

References

C-021 solubility and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals a significant ambiguity surrounding the entity designated as "C-021." Initial searches for "this compound solubility" and "this compound stability studies" did not yield specific data for a compound with this identifier. The information retrieved is broad, covering general principles of pharmaceutical stability testing, a variety of analytical methodologies, and strategies for formulation development.

One notable mention of "C021" identifies it as a modified herpes simplex virus engineered for cancer immunotherapy. However, this context lacks the specific physicochemical data, such as solubility and stability profiles, required for the development of a comprehensive technical guide.

To proceed with the creation of an in-depth technical guide or whitepaper as requested, it is imperative to first clarify the precise nature of "this compound." Whether "this compound" is a small molecule, a biologic, a viral vector, or another type of agent will fundamentally dictate the relevant experimental protocols and data to be presented.

A more targeted and effective search for the requisite information can only be conducted once the specific identity of "this compound" is established. We therefore await further clarification to ensure the delivery of an accurate and relevant technical document.

Methodological & Application

Application Notes: Detection of C-021 Activity on the CCR4 Signaling Pathway using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C-021 is a potent antagonist of the C-C chemokine receptor 4 (CCR4), a key receptor involved in immune cell trafficking and inflammatory responses.[1][2][3][4][5] Its ligands, CCL17 and CCL22, play a crucial role in the development of neuropathic pain and other inflammatory conditions.[1][2] By blocking the interaction of these chemokines with CCR4, this compound can modulate downstream signaling pathways, making it a valuable tool for research in immunology and drug development. Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it an ideal method to study the effects of this compound on cellular signaling.[6] This document provides a detailed protocol for using Western blot to analyze the effects of this compound on a key downstream target, the phosphorylation of extracellular signal-regulated kinase (ERK1/2).

Mechanism of Action

This compound functions by binding to CCR4, thereby preventing the binding of its natural ligands, CCL17 and CCL22.[2] This inhibition of ligand binding blocks the activation of downstream signaling cascades. One of the key pathways modulated by CCR4 activation is the mitogen-activated protein kinase (MAPK) pathway, which includes ERK1/2.[4] this compound has been shown to reduce the phosphorylation of ERK1/2, which is a critical step in its activation.[4] Therefore, Western blot analysis of phosphorylated ERK1/2 (p-ERK1/2) levels can serve as a reliable readout for the biological activity of this compound.

Application

This protocol is designed for researchers, scientists, and drug development professionals who are interested in:

  • Confirming the bioactivity of this compound in a cellular context.

  • Determining the optimal concentration of this compound for inhibiting CCR4 signaling.

  • Investigating the downstream effects of CCR4 antagonism on specific protein expression and phosphorylation.

  • Screening for potential drug candidates that target the CCR4 pathway.

Quantitative Data Summary

The following tables provide a summary of recommended concentrations and dilutions for a typical Western blot experiment using this compound.

Table 1: Recommended this compound Treatment Conditions

ParameterRecommended RangeNotes
Cell TypeImmune cells (e.g., T-cells, macrophages), or other cells expressing CCR4The choice of cell line will depend on the specific research question.
This compound Concentration10 nM - 1 µMThe optimal concentration should be determined empirically for each cell type and experimental condition. An IC50 of 140 nM has been reported for human cells.[4][5]
Incubation Time30 minutes - 24 hoursThe incubation time will depend on the specific signaling event being investigated. For phosphorylation events, shorter incubation times are generally sufficient.
ControlVehicle (e.g., DMSO)It is essential to include a vehicle control to account for any effects of the solvent used to dissolve this compound.[5]

Table 2: Antibody Dilutions

AntibodyHost SpeciesRecommended DilutionSupplier (Example)
Anti-p-ERK1/2 (Phospho-p44/42 MAPK)Rabbit1:1000 - 1:2000Cell Signaling Technology
Anti-ERK1/2 (Total p44/42 MAPK)Rabbit1:1000 - 1:2000Cell Signaling Technology
Anti-GAPDH or β-Actin (Loading Control)Mouse1:5000 - 1:10000Santa Cruz Biotechnology
Anti-Rabbit IgG (HRP-conjugated)Goat1:2000 - 1:5000Bio-Rad
Anti-Mouse IgG (HRP-conjugated)Goat1:5000 - 1:10000Bio-Rad

Experimental Protocols

A. Cell Culture and Treatment with this compound

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Starvation (Optional): For studies involving growth factor signaling, it may be necessary to serum-starve the cells for 4-16 hours prior to treatment to reduce basal levels of protein phosphorylation.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[5] Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Cell Treatment: Remove the culture medium and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO2.

  • Ligand Stimulation (Optional): To assess the antagonistic effect of this compound, cells can be pre-treated with this compound for a specific duration, followed by stimulation with a CCR4 ligand (e.g., CCL22) for a short period (e.g., 15-30 minutes) before harvesting.

B. Protein Extraction

  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new, clean tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.[7]

C. Western Blot Protocol

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[7][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol (B129727) if using PVDF.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8][9] For phospho-antibodies, BSA is generally recommended for blocking.

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, and anti-GAPDH) in the blocking buffer at the recommended dilutions (see Table 2). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[9]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band (p-ERK1/2) to the total protein (ERK1/2) and then to the loading control (GAPDH or β-Actin) for each sample.

Diagrams

C021_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CCR4 CCR4 MEK MEK CCR4->MEK Activates CCL17_CCL22 CCL17 / CCL22 CCL17_CCL22->CCR4 Binds & Activates C021 This compound C021->CCR4 Blocks ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription Gene Transcription (Inflammation, etc.) pERK->Transcription Promotes

Caption: this compound signaling pathway.

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Analysis cell_culture Cell Culture & this compound Treatment protein_extraction Protein Extraction cell_culture->protein_extraction quantification Protein Quantification (BCA/Bradford) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection imaging Imaging detection->imaging data_analysis Densitometry & Normalization imaging->data_analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Immunoprecipitation Using C-021

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunoprecipitation (IP) of a target protein using the C-021 antibody. The protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction

Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This method allows for the enrichment of low-abundance proteins and is a critical step in various downstream applications, including Western blotting, mass spectrometry, and enzyme activity assays. This protocol outlines the steps for performing immunoprecipitation using the this compound antibody with magnetic beads. Co-immunoprecipitation (Co-IP) can also be performed using this protocol to study protein-protein interactions by isolating the target protein along with its binding partners.[1][2]

Materials and Reagents

For successful immunoprecipitation, it is crucial to use high-quality reagents and follow the protocol carefully. The following table summarizes the key reagents and their recommended specifications.

ReagentSpecificationRecommended Product (Example)
This compound Antibody Validated for ImmunoprecipitationN/A
Cell Lysis Buffer Non-denaturing buffer to maintain protein interactions1X Cell Lysis Buffer (e.g., #9803, Cell Signaling Technology)
Protease & Phosphatase Inhibitors Added fresh to lysis buffer to prevent protein degradationProtease/Phosphatase Inhibitor Cocktail (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific)
Magnetic Beads Protein A or Protein G coupled magnetic beadsProtein A/G Magnetic Beads (e.g., #73778/#70024, Cell Signaling Technology)
Wash Buffer Buffer to remove non-specific bindingCell Lysis Buffer or TBS/PBS with mild detergent
Elution Buffer Buffer to dissociate the immunocomplex from the beads3X SDS Sample Buffer (e.g., #7722, Cell Signaling Technology)
Magnetic Separation Rack For separating magnetic beads from the solutionMagnetic Separation Rack (e.g., #7017, Cell Signaling Technology)

Experimental Protocol

This protocol is optimized for a starting amount of 1-3 x 10^7 cells. Adjust volumes accordingly for different cell numbers.

  • Cell Harvesting : For adherent cells, wash twice with ice-cold PBS, then scrape the cells in fresh ice-cold PBS. For suspension cells, wash by centrifuging at 500 x g for 2 minutes at 4°C and resuspending in ice-cold PBS; repeat twice.[3][4]

  • Cell Lysis : Centrifuge the washed cells to obtain a cell pellet. Resuspend the pellet in 1 mL of ice-cold cell lysis buffer supplemented with freshly added protease and phosphatase inhibitors per 1 x 10^7 cells.[3]

  • Incubation : Incubate the cell suspension on ice for 10-15 minutes with gentle rocking.[3][4]

  • Sonication : To ensure complete lysis, sonicate the lysate on ice. Perform three 5-second pulses.[3][5]

  • Centrifugation : Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[4][5]

  • Supernatant Collection : Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This lysate can be used immediately or stored at -80°C.

Pre-clearing the lysate helps to reduce non-specific binding of proteins to the magnetic beads.

  • Prepare Beads : Resuspend the magnetic beads by vortexing. Transfer 20 µL of bead slurry to a new tube. Place the tube on a magnetic rack and remove the supernatant.

  • Wash Beads : Add 500 µL of cell lysis buffer, vortex briefly, place on the magnetic rack, and discard the supernatant. Repeat this wash step once more.[5]

  • Incubate with Lysate : Add the cell lysate to the pre-washed beads and incubate with gentle rotation for 10-20 minutes at 4°C.[4][5]

  • Collect Pre-Cleared Lysate : Place the tube on the magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a fresh tube. Discard the beads.

  • Antibody Incubation : Add the this compound antibody to the pre-cleared cell lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of total protein is recommended. Incubate overnight at 4°C with gentle rotation.

  • Prepare Beads : While the antibody is incubating with the lysate, wash 20 µL of magnetic bead slurry twice with 500 µL of cell lysis buffer as described in the pre-clearing section.[5]

  • Immunocomplex Capture : Add the lysate-antibody mixture to the pre-washed beads. Incubate for 1-4 hours at 4°C with gentle rotation to allow the antibody-antigen complex to bind to the beads.

  • Washing : Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads in the buffer, incubate for 5 minutes on a rotator, and then pellet the beads on the magnetic rack before removing the supernatant.

  • Final Wash : After the last wash, remove as much of the supernatant as possible.

  • Elution : Resuspend the bead pellet in 20-40 µL of 3X SDS sample buffer.[5]

  • Denaturation : Heat the sample at 95-100°C for 5 minutes to denature the protein and dissociate it from the beads.[5]

  • Final Sample Preparation : Briefly centrifuge the tube and place it on the magnetic rack. Carefully collect the supernatant, which contains the immunoprecipitated protein, and it is now ready for analysis by Western blotting.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for immunoprecipitation. Optimal conditions may vary depending on the specific target protein and cell type.

ParameterRecommended RangeNotes
Starting Cell Number 1 x 10^6 - 1 x 10^8 cellsAdjust lysis buffer volume accordingly.
Lysis Buffer Volume 0.5 - 1.0 mL per 10^7 cellsEnsure complete cell coverage.[3][5]
Total Protein in Lysate 1 - 5 mgDetermine protein concentration before starting.
This compound Antibody Amount 1 - 10 µgTitrate for optimal signal-to-noise ratio.
Magnetic Bead Slurry Volume 20 - 50 µLDepends on the binding capacity of the beads.
Incubation Time (Antibody-Lysate) 2 hours - overnightOvernight incubation at 4°C is common.[4]
Incubation Time (Beads) 1 - 4 hoursShorter times may reduce non-specific binding.
Wash Buffer Volume 1 mL per washPerform at least 3-5 washes.
Elution Buffer Volume 20 - 50 µLUse a minimal volume for a concentrated sample.

Visualizations

The following diagram illustrates a hypothetical signaling pathway where the target protein of this compound is involved. This is a generic representation and should be adapted based on the actual biological context.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TargetProtein Target Protein (this compound Target) Kinase2->TargetProtein Activation Ub_Ligase E3 Ubiquitin Ligase TargetProtein->Ub_Ligase Degradation TF Transcription Factor TargetProtein->TF Translocation Gene Target Gene TF->Gene Transcription Ligand Ligand Ligand->Receptor Activation

A hypothetical signaling cascade involving the this compound target protein.

The diagram below outlines the major steps of the this compound immunoprecipitation protocol.

G start Start cell_harvest 1. Cell Harvesting (Wash with ice-cold PBS) start->cell_harvest cell_lysis 2. Cell Lysis (Lysis buffer + inhibitors) cell_harvest->cell_lysis centrifugation 3. Clarification (14,000 x g, 10 min, 4°C) cell_lysis->centrifugation pre_clearing 4. Pre-Clearing (Optional) (Incubate with beads) centrifugation->pre_clearing ip_ab 5. Immunoprecipitation (Add this compound Antibody) pre_clearing->ip_ab incubation_ab Incubate overnight at 4°C ip_ab->incubation_ab bead_capture 6. Immunocomplex Capture (Add magnetic beads) ip_ab->bead_capture incubation_beads Incubate 1-4 hours at 4°C bead_capture->incubation_beads washing 7. Washing (3x with wash buffer) bead_capture->washing elution 8. Elution (SDS sample buffer + heat) washing->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis

Workflow for this compound immunoprecipitation.

References

Application Notes and Protocols for High-Throughput Screening of C-021, a CCR4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 is a small molecule antagonist of the C-C chemokine receptor type 4 (CCR4). CCR4 and its ligands, CCL17 and CCL22, play a crucial role in mediating the trafficking of regulatory T cells (Tregs) into the tumor microenvironment, which can suppress anti-tumor immune responses.[1][2][3][4] Consequently, inhibiting the CCR4 signaling pathway presents a promising strategy in immuno-oncology.[2][3][4] High-throughput screening (HTS) is a critical tool for identifying and characterizing novel CCR4 antagonists like this compound from large compound libraries.

These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound in high-throughput screening campaigns. The focus is on robust and scalable assays suitable for identifying and prioritizing potent and selective CCR4 inhibitors.

Note: The compound identifier "this compound" has been associated with a CCR4 antagonist in preclinical research. It is important to distinguish this from other investigational drugs with similar designations, such as AVZO-021 (also known as ARTS-021), which is a CDK2 inhibitor.[5][6][7][8][9][10][11] This document pertains specifically to the application of a CCR4 antagonist in HTS.

Signaling Pathway

The binding of the chemokines CCL17 and CCL22 to the G protein-coupled receptor (GPCR) CCR4 initiates a signaling cascade.[12][13] This leads to various cellular responses, including chemotaxis, which is the directed migration of cells. In the context of cancer, this pathway is responsible for the recruitment of Tregs to the tumor site.

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane CCR4 CCR4 G_protein Gαi / Gβγ CCR4->G_protein Activates CCL17 CCL17 CCL17->CCR4 CCL22 CCL22 CCL22->CCR4 C021 This compound (Antagonist) C021->CCR4 Inhibits PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Cell Migration (Chemotaxis) Ca_release->Chemotaxis PKC->Chemotaxis

Figure 1: Simplified CCR4 signaling pathway leading to chemotaxis.

High-Throughput Screening Workflow

A typical HTS campaign to identify CCR4 antagonists involves a primary screen to identify "hits," followed by secondary and counter-screens to confirm activity and assess selectivity and potential off-target effects.

HTS_Workflow Compound_Library Compound Library (~100,000s of compounds) Primary_Screen Primary HTS Assay (e.g., Competitive Binding Assay) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits ~1% hit rate Secondary_Screen Secondary Assay (e.g., Functional Chemotaxis Assay) Hits->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Potency & Efficacy Counter_Screen Counter-Screen (Selectivity & Cytotoxicity Assays) Confirmed_Hits->Counter_Screen Lead_Compounds Lead Compounds for Further Optimization Counter_Screen->Lead_Compounds Selectivity & Safety Profile

Figure 2: High-throughput screening workflow for identifying CCR4 antagonists.

Data Presentation

Quantitative data from HTS assays are crucial for comparing the potency and efficacy of different compounds. The following tables present hypothetical data for this compound and other compounds in various CCR4 antagonist screening assays.

Table 1: Competitive Radioligand Binding Assay Data

CompoundRadioligandpKi
This compound[¹²⁵I]-CCL178.9
Compound A[¹²⁵I]-CCL177.5
Compound B[¹²⁵I]-CCL176.2

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Chemotaxis Assay Data

CompoundLigand StimulantIC₅₀ (nM)Max Inhibition (%)
This compoundCCL22 (1.2 nM)1598
Compound ACCL22 (1.2 nM)25095
Compound BCCL22 (1.2 nM)>10,00020

IC₅₀ is the half-maximal inhibitory concentration.

Table 3: Assay Performance Metrics

Assay TypeZ'-factorSignal-to-Background (S/B) Ratio
Competitive Binding0.7815
Chemotaxis Assay0.658

A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

Experimental Protocols

Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF®) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled chemokine for binding to the CCR4 receptor.

Materials:

  • HEK293 cells stably expressing human CCR4

  • Europium cryptate-labeled anti-tag antibody (e.g., anti-6xHis)

  • d2-labeled CCL17 or CCL22

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Protocol:

  • Cell Preparation: Culture HEK293-CCR4 cells to 80-90% confluency. Harvest and resuspend cells in assay buffer to a concentration of 1 x 10⁶ cells/mL.

  • Compound Dispensing: Add 50 nL of test compounds (including this compound as a positive control and DMSO as a negative control) in serial dilutions to the assay plate using an acoustic dispenser.

  • Reagent Addition:

    • Dispense 5 µL of the cell suspension into each well.

    • Dispense 5 µL of the d2-labeled chemokine (at 2x final concentration) to all wells.

    • Dispense 5 µL of the Europium cryptate-labeled antibody (at 2x final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Detection: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screen: Functional Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Materials:

  • CCR4-expressing T-cell line (e.g., HUT78)

  • Chemotaxis buffer: RPMI 1640 with 0.5% BSA

  • Recombinant human CCL22

  • Calcein-AM fluorescent dye

  • 96-well chemotaxis plates (e.g., Transwell® with 5 µm pore size)

  • Fluorescence plate reader

Protocol:

  • Cell Labeling: Incubate HUT78 cells with 5 µM Calcein-AM in chemotaxis buffer for 30 minutes at 37°C. Wash the cells twice and resuspend in chemotaxis buffer at 2 x 10⁶ cells/mL.

  • Compound Pre-incubation: In a separate plate, mix the labeled cell suspension with serial dilutions of test compounds (including this compound) and incubate for 30 minutes at 37°C.

  • Assay Setup:

    • Add 150 µL of chemotaxis buffer containing CCL22 (at a concentration inducing sub-maximal migration, e.g., 1.2 nM) to the lower chamber of the chemotaxis plate. For negative controls, add buffer without CCL22.

    • Place the Transwell® insert into the lower chamber.

    • Add 50 µL of the pre-incubated cell/compound mixture to the top chamber of the insert.

  • Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Carefully remove the insert.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percent inhibition of chemotaxis for each compound concentration and determine the IC₅₀ value.

Counter-Screen: Cytotoxicity Assay

This assay is essential to eliminate compounds that show activity in the primary and secondary screens due to cell death rather than specific CCR4 antagonism.

Materials:

  • CCR4-expressing T-cell line (e.g., HUT78)

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well white, clear-bottom microplates

  • Luminometer

Protocol:

  • Cell Plating: Seed 2,000 HUT78 cells per well in 20 µL of culture medium in a 384-well plate.

  • Compound Addition: Add 50 nL of test compounds in serial dilutions to the assay plate.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read the luminescence on a plate reader.

  • Data Analysis: Determine the concentration at which each compound reduces cell viability by 50% (CC₅₀). Compounds with CC₅₀ values close to their IC₅₀ values in the functional assays should be flagged as potentially cytotoxic.

Conclusion

The described HTS assays provide a robust framework for the identification and characterization of novel CCR4 antagonists like this compound. A systematic screening cascade, from primary binding assays to functional and counter-screens, is essential for selecting promising lead candidates for further drug development. The provided protocols are adaptable to various laboratory automation platforms, enabling the efficient screening of large compound libraries.

References

Application Notes and Protocols for C-021 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The designation "C-021" is associated with multiple distinct therapeutic agents in cancer research. These include the CDK2 inhibitor ARTS-021 (also referred to as AVZO-021), the modified herpes simplex virus C021, and the chemokine ligand 21 (CCL21). To provide detailed and actionable information, these application notes will focus on This compound (ARTS-021) , a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor, for which substantial preclinical data in cancer cell lines is available.

This compound (ARTS-021): A Selective CDK2 Inhibitor

Introduction: this compound (ARTS-021) is an orally bioavailable small molecule that selectively inhibits cyclin-dependent kinase 2 (CDK2).[1][2] CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[1] In certain cancers, the overexpression of Cyclin E1 (CCNE1), a key activator of CDK2, leads to uncontrolled cell proliferation.[1][2] this compound (ARTS-021) is being developed as a targeted therapy for tumors harboring CCNE1 amplification.[2][3]

Mechanism of Action: this compound (ARTS-021) selectively binds to and inhibits the activity of the CDK2/Cyclin E1 complex.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and progression into the S phase. This leads to cell cycle arrest at the G1/S checkpoint, induction of apoptosis, and inhibition of proliferation in cancer cells with aberrant CDK2 activity.[1][2]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound (ARTS-021)
Kinase ComplexIC50 (nM)
CDK2/Cyclin E1 1.4
CDK1/Cyclin B1942
CDK4/Cyclin D1477
CDK6/Cyclin D31,237
CDK7/Cyclin H/MAT12,834
CDK9/Cyclin T17,440
Data sourced from preclinical studies on ARTS-021.[2]
Table 2: Anti-proliferative Activity of this compound (ARTS-021) in a Panel of Cancer Cell Lines
Cell LineCancer TypeCCNE1 StatusIC50 (µM)
OVCAR3Ovarian CancerAmplifiedPotent
T47DBreast CancerWild-TypeLess Potent
T47D-CCNE1Breast Cancer (Engineered)OverexpressionPotent
Specific IC50 values were not consistently provided in the search results, but the relative potency was described.[2][4]

Visualization of Signaling Pathway and Experimental Workflow

C021_Mechanism_of_Action cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Intervention CyclinE1 Cyclin E1 (CCNE1) (Often Amplified in Cancer) CDK2_CyclinE1 CDK2/Cyclin E1 Active Complex CyclinE1->CDK2_CyclinE1 CDK2 CDK2 CDK2->CDK2_CyclinE1 pRb pRb (Phosphorylated) CDK2_CyclinE1->pRb Phosphorylation Rb Rb Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Releases E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition & Cell Proliferation S_Phase_Genes->G1_S_Transition C021 This compound (ARTS-021) C021->CDK2_CyclinE1 Inhibits

Caption: Mechanism of action of this compound (ARTS-021) in cancer cells.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cancer cells (e.g., OVCAR3) in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat with varying concentrations of this compound (ARTS-021) incubate1->treat incubate2 Incubate for 72-120 hours treat->incubate2 add_reagent Add cell viability reagent (e.g., Cyquant, MTT, or SRB) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read_plate Measure signal (e.g., fluorescence or absorbance) incubate3->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for a cell viability assay.

Experimental Protocols

Cell Viability Assay (Cyquant Assay)

This protocol is for assessing the effect of this compound (ARTS-021) on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., OVCAR3, T47D)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • This compound (ARTS-021) stock solution (e.g., 10 mM in DMSO)

  • Cyquant® Direct Cell Proliferation Assay Kit or similar

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (ARTS-021) in complete growth medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (ARTS-021).

    • Incubate the plate for 72 to 120 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • On the day of analysis, prepare the Cyquant reagent according to the manufacturer's instructions.

    • Add the prepared reagent to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the media-only blank wells from all other wells.

    • Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound (ARTS-021) concentration and fit a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Rb

This protocol is to assess the inhibition of CDK2 activity by measuring the phosphorylation of its substrate, Rb.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (ARTS-021)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (ARTS-021) at desired concentrations for a specified time (e.g., 4 hours).[4]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total Rb and a loading control like GAPDH to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound (ARTS-021) on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (ARTS-021)

  • EdU (5-ethynyl-2'-deoxyuridine) incorporation kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)

  • Propidium Iodide (PI) or FxCycle™ Violet Stain

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound (ARTS-021) for 24-48 hours.

  • EdU Labeling:

    • Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours to label cells in the S-phase.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix and permeabilize the cells according to the EdU kit manufacturer's protocol.

  • EdU Detection:

    • Perform the Click-iT® reaction to fluorescently label the incorporated EdU.

  • DNA Staining:

    • Stain the total DNA content with PI or a similar DNA dye.

  • Flow Cytometry:

    • Analyze the cells on a flow cytometer. The EdU signal will identify cells in the S-phase, while the total DNA stain will differentiate cells in G1, S, and G2/M phases.

  • Data Analysis:

    • Use flow cytometry analysis software to gate the cell populations and quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A decrease in the S-phase population and an accumulation in the G1 phase would be expected with this compound (ARTS-021) treatment.[2]

References

Application Notes and Protocols for P021 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P021 is a synthetic, neurotrophic peptide mimetic derived from the most active region of ciliary neurotrophic factor (CNTF). It has been modified with an adamantylated glycine (B1666218) at its C-terminus to enhance its stability and facilitate its passage across the blood-brain barrier, making it a promising therapeutic candidate for neurodegenerative diseases.[1][2] In preclinical studies, particularly in the 3xTg-AD mouse model of Alzheimer's disease, P021 has demonstrated significant efficacy in mitigating key pathological hallmarks, including amyloid-beta (Aβ) plaques and hyperphosphorylated tau, while also promoting neurogenesis and improving cognitive function.[3][4][5]

These application notes provide a comprehensive overview of the use of P021 in neurodegenerative disease models, summarizing key quantitative data and detailing experimental protocols for its evaluation.

Mechanism of Action

P021 exerts its neuroprotective effects through a multi-faceted mechanism. It competitively inhibits the signaling of leukemia inhibitory factor (LIF), which can prevent the formation of neural progenitor cells.[6] Concurrently, P021 increases the expression of brain-derived neurotrophic factor (BDNF).[6][7] The upregulation of BDNF activates the TrkB receptor, leading to the downstream activation of the PI3K-Akt signaling pathway.[8][9] This cascade results in the inhibitory phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β) at serine 9.[7][9] The inactivation of GSK3β, a major tau kinase, leads to a reduction in tau hyperphosphorylation and a decrease in the amyloidogenic processing of amyloid precursor protein (APP), thereby reducing both tau and Aβ pathologies.[7][9]

Key Applications and Findings in Neurodegenerative Disease Models

P021 has been extensively studied in the 3xTg-AD mouse model, which develops both Aβ and tau pathologies characteristic of Alzheimer's disease.[10][11] Chronic treatment with P021 has been shown to rescue cognitive deficits, reduce Aβ plaque load, and decrease the hyperphosphorylation and accumulation of tau.[5] Furthermore, P021 treatment has been associated with the amelioration of synaptic deficits and a reduction in neuroinflammation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing P021 in the 3xTg-AD mouse model of Alzheimer's disease.

Table 1: Effect of P021 on Tau Pathology in 3xTg-AD Mice

ParameterTreatment GroupAge of Mice / Duration of TreatmentBrain Region% Reduction vs. VehicleSignificanceReference
AT8 (pSer202/pThr205) LoadP02115-16 months / 6 monthsSubiculum & CA1Significantp < 0.01 - p < 0.001[12]
AT8 (pSer202/pThr205) LoadP02121-22 months / 12 monthsSubiculum & CA1Significantp < 0.05[12]
PHF-1 (pSer396/pSer404) LevelsP02121-22 months / 12 monthsNot SpecifiedSignificantp < 0.01[12]
12E8 (pSer262/pSer356) LevelsP02121-22 months / 12 monthsNot SpecifiedSignificantp < 0.05[12]

Table 2: Effect of P021 on Amyloid-Beta Pathology in 3xTg-AD Mice

ParameterTreatment GroupAge of Mice / Duration of TreatmentBrain Region% Reduction vs. VehicleSignificanceReference
Aβ Plaque LoadP02122 months / 19 monthsNot SpecifiedSignificantNot Specified[5]
Soluble Aβ40P02115-16 months / 6 monthsNot SpecifiedSignificantNot Specified[13]
Soluble Aβ42P02115-16 months / 6 monthsNot SpecifiedSignificantNot Specified[13]

Table 3: Effect of P021 on Synaptic Markers and Neurogenesis in 3xTg-AD Mice

ParameterTreatment GroupAge of Mice / Duration of TreatmentBrain RegionChange vs. VehicleSignificanceReference
SynaptophysinP02121 months / 18 monthsCortexIncreasedp = 0.03[2]
MAP2P02121 months / 18 monthsCortexIncreasedp = 0.045[2]
Ki-67+ cells (Neurogenesis)P02115-16 months / 6-12 monthsDentate GyrusRescued to wild-type levelsNot Specified[13]
DCX+ cells (Neurogenesis)P02115-16 months / 6-12 monthsDentate GyrusRescued to wild-type levelsNot Specified[13]

Table 4: Effect of P021 on Cognitive Function in 3xTg-AD Mice

Behavioral TestTreatment GroupAge of Mice / Duration of TreatmentOutcomeSignificanceReference
Morris Water MazeP0214 months / Early DevelopmentRescued cognitive deficitsNot Specified[5]
Morris Water MazeP02121 months / 18 monthsReversed cognitive impairmentNot Specified[2]

Signaling Pathways and Experimental Workflows

// Nodes P021 [label="P021", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LIF [label="LIF Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BDNF [label="BDNF Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; TrkB [label="TrkB Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K-Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; GSK3b [label="GSK3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tau [label="Tau Hyperphosphorylation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; APP [label="Amyloidogenic APP Processing", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection &\n Synaptic Plasticity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P021 -> LIF [label="inhibits", fontcolor="#EA4335"]; P021 -> BDNF [label="increases", fontcolor="#34A853"]; BDNF -> TrkB [label="activates"]; TrkB -> PI3K_Akt [label="activates"]; PI3K_Akt -> GSK3b [label="inhibits (pSer9)", fontcolor="#EA4335"]; GSK3b -> Tau [label="promotes", fontcolor="#EA4335"]; GSK3b -> APP [label="promotes", fontcolor="#EA4335"]; PI3K_Akt -> Neuroprotection [label="promotes"]; } . Caption: P021 signaling pathway in neuroprotection.

// Nodes start [label="Start: 3xTg-AD Mice (3 months old)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="P021 Administration in Diet (60 nmol/g feed)", fillcolor="#FBBC05", fontcolor="#202124"]; behavior [label="Behavioral Testing (e.g., Morris Water Maze)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sacrifice [label="Sacrifice and Brain Tissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; biochem [label="Biochemical Analysis\n(Western Blot for Synaptic Proteins, Tau Phosphorylation, Aβ levels)", fillcolor="#F1F3F4", fontcolor="#202124"]; histo [label="Histological Analysis\n(Immunohistochemistry for Aβ plaques and p-Tau)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Data Analysis and Conclusion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> behavior [label="Longitudinal"]; behavior -> sacrifice; sacrifice -> biochem; sacrifice -> histo; biochem -> end; histo -> end; } . Caption: Experimental workflow for P021 evaluation.

Experimental Protocols

Animal Model and P021 Administration
  • Animal Model: Triple-transgenic Alzheimer's disease mice (3xTg-AD) are a commonly used model.[10][11] These mice harbor three mutations associated with familial Alzheimer's disease (APPSwe, PSEN1M146V, and tauP301L) and develop both Aβ and tau pathologies.

  • P021 Administration:

    • P021 is typically administered in the diet at a concentration of 60 nmol/g of feed.[13][14]

    • Treatment can be initiated at various ages depending on the study's objective (e.g., at 3 months for preventive studies or at 9-10 months for therapeutic studies).[2][13]

    • A vehicle-only diet should be administered to a control group of 3xTg-AD mice and wild-type littermates.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is used to assess hippocampal-dependent spatial learning and memory.[1]

  • Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water (using non-toxic white paint) maintained at 21-23°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.

  • Procedure:

    • Acquisition Phase (5-7 days):

      • Mice are subjected to four trials per day with an inter-trial interval of 15-20 minutes.

      • For each trial, the mouse is released from one of four randomly assigned starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform.

      • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-20 seconds.

      • The escape latency (time to find the platform) and path length are recorded using a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial):

      • The platform is removed from the pool, and the mouse is allowed to swim freely for 60 seconds.

      • The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are recorded.

  • Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed using appropriate statistical methods (e.g., ANOVA with repeated measures).

Immunohistochemistry for Aβ and Phosphorylated Tau

This protocol is for the visualization and quantification of Aβ plaques and hyperphosphorylated tau in brain tissue.[3][6]

  • Tissue Preparation:

    • Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose (B13894) solution for cryoprotection.

    • Brains are sectioned coronally at 30-40 µm using a cryostat or vibratome.

  • Immunostaining:

    • Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

    • Sections are incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include:

      • For Aβ plaques: 6E10 or 4G8

      • For phosphorylated tau: AT8 (pSer202/pThr205) or PHF-1 (pSer396/pSer404)

    • Sections are washed in PBS and incubated with the appropriate biotinylated secondary antibody for 1-2 hours at room temperature.

    • Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

    • The signal is visualized using 3,3'-diaminobenzidine (B165653) (DAB) as a chromogen.

    • Sections are mounted on slides, dehydrated, and coverslipped.

  • Image Analysis:

    • Images of specific brain regions (e.g., hippocampus, cortex) are captured using a light microscope.

    • The plaque load or the area of tau immunoreactivity is quantified using image analysis software (e.g., ImageJ). The data is typically expressed as the percentage of the total area occupied by the immunoreactive signal.

Western Blotting for Synaptic Proteins and Tau Phosphorylation

This protocol is for the quantification of specific protein levels in brain tissue lysates.[9][12]

  • Protein Extraction:

    • Brain regions of interest are dissected and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The homogenates are centrifuged, and the supernatant (soluble protein fraction) is collected.

    • Protein concentration is determined using a BCA protein assay.

  • Western Blotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include:

      • Synaptic proteins: Synaptophysin, PSD-95

      • Total tau: Tau-5

      • Phosphorylated tau: PHF-1, AT8

      • Loading control: GAPDH or β-actin

    • The membrane is washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • The intensity of the protein bands is quantified using densitometry software.

    • The levels of the target proteins are normalized to the loading control.

Conclusion

P021 represents a promising therapeutic agent for neurodegenerative diseases, with a well-defined mechanism of action and demonstrated efficacy in preclinical models. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of P021 and similar neurotrophic compounds in the context of Alzheimer's disease and other related disorders. The consistent and quantitative data from such studies are crucial for advancing our understanding of neurodegeneration and for the development of effective treatments.

References

C-021: A Potent CCR4 Antagonist for Chemical Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 is a potent and selective small-molecule antagonist of the CC chemokine receptor 4 (CCR4), a key regulator of immune cell trafficking.[1][2][3][4] As a G-protein coupled receptor (GPCR), CCR4 and its ligands, primarily CCL17 (TARC) and CCL22 (MDC), play a crucial role in various physiological and pathological processes, including immune responses, inflammation, and cancer.[5][6] this compound serves as a valuable chemical tool for elucidating the biological functions of the CCR4 signaling axis and for exploring its therapeutic potential. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound in chemical biology research.

Chemical Properties

PropertyValueReference
IUPAC Name 2-([1,4'-bipiperidin]-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine[7]
Molecular Formula C27H41N5O2[7]
Molecular Weight 467.65 g/mol [1]
CAS Number 1784252-84-1 (dihydrochloride)[2]
Solubility DMSO: 25 mg/mL; Ethanol: 5 mg/mL[7]

Mechanism of Action

This compound is a class-I CCR4 antagonist, which means it binds to a transmembrane site on the receptor.[8] This binding allosterically inhibits the interaction of CCR4 with its cognate ligands, CCL17 and CCL22, thereby preventing downstream signaling cascades such as G-protein activation, calcium mobilization, and chemotaxis.[9] Furthermore, as a class-I antagonist, this compound has been shown to induce the internalization of the CCR4 receptor.[8]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound from various studies.

In Vitro Activity
AssayCell Line/SystemSpeciesIC50Reference
Chemotaxis InhibitionB300-19 (CCR4-expressing)Human140 nM[2][3][7]
Chemotaxis InhibitionB300-19 (CCR4-expressing)Mouse39 nM[1][2][3][7]
[35S]GTPγS BindingHuman CCR4Human18 nM[2][3][4][7]
Cell Proliferation (MTS Assay)MJ (Cutaneous T-cell Lymphoma)Human3.21 µM[10][11]
Cell Proliferation (MTS Assay)HuT 78 (Cutaneous T-cell Lymphoma)Human5.98 µM[10][11]
In Vivo Activity
Animal ModelAdministration RouteDoseEffectReference
Chronic Constriction Injury (CCI) of sciatic nerve (Neuropathic Pain)Intrathecal (i.t.)10, 20, 30 µgDose-dependently diminished neuropathic pain-related behaviors[12]
Chronic Constriction Injury (CCI) of sciatic nerve (Neuropathic Pain)Intraperitoneal (i.p.)1, 5, 10, 20 mg/kgDose-dependently diminished neuropathic pain-related behaviors[12]
Cutaneous T-cell Lymphoma Xenograft--Inhibited tumor growth[10][11]
Azoxymethane-induced Hepatic EncephalopathyIntraperitoneal (i.p.)1 mg/kg/dayInhibited microglial activation in the cortex[7]

Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of CCL17/CCL22 to CCR4 and the inhibitory action of this compound.

CCR4_Signaling_Pathway cluster_membrane Cell Membrane CCR4 CCR4 G_protein Gαi/o, Gβγ CCR4->G_protein Activates PLC PLC G_protein->PLC PI3K_AKT PI3K/Akt Pathway G_protein->PI3K_AKT MAPK MAPK Pathway (ERK1/2) G_protein->MAPK CCL17_22 CCL17 / CCL22 CCL17_22->CCR4 Binds C021 This compound C021->CCR4 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation MAPK->Cell_Proliferation Cytokine_Release Cytokine Release MAPK->Cytokine_Release Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare CCR4+ cells add_cells Add cells + this compound to upper chamber prep_cells->add_cells prep_c021 Prepare this compound dilutions prep_c021->add_cells prep_chemo Prepare chemokine (CCL17/22) add_chemo Add chemokine to lower chamber prep_chemo->add_chemo incubate Incubate add_chemo->incubate add_cells->incubate count_cells Count migrated cells incubate->count_cells calc_ic50 Calculate IC50 count_cells->calc_ic50

References

Preparing Stock Solutions of C-021, a CCR4 Antagonist, for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of C-021, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

This compound is a small molecule inhibitor of CCR4, a key chemokine receptor involved in the trafficking of T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its role in various inflammatory diseases and cancer has made it a significant target for drug development. Accurate and consistent preparation of this compound stock solutions is the first critical step in conducting reliable in vitro and in vivo studies. This document outlines the necessary procedures for preparing this compound stock solutions for experimental use.

This compound (CCR4 Antagonist) Properties

Proper preparation of a stock solution requires an understanding of the physicochemical properties of the compound. Key properties for this compound and its dihydrochloride (B599025) salt are summarized below.

PropertyThis compoundThis compound dihydrochlorideReference(s)
Molecular Formula C₂₇H₄₁N₅O₂C₂₇H₄₁N₅O₂ · 2HCl[3][4]
Molecular Weight 467.65 g/mol 540.57 g/mol [3][5]
CAS Number 864289-85-01784252-84-1[3][4]
Appearance Off-white to light yellow solidWhite to off-white solid powder[3][6]
Purity ≥98% (HPLC recommended)≥98% (HPLC recommended)[5]

Solubility Data

The choice of solvent is critical for dissolving this compound effectively and ensuring its stability. This compound is poorly soluble in water but has good solubility in organic solvents.

SolventSolubilityNotesReference(s)
DMSO ≥ 150 mg/mL (320.75 mM)Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[7]
Ethanol ≥ 23 mg/mLWarming and sonication may be required to fully dissolve the compound.[3][7]

Experimental Protocols

Materials and Equipment
  • This compound (or this compound dihydrochloride) solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, absolute)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution

This is the most common method for preparing a high-concentration stock solution for subsequent dilution in aqueous media for cell-based assays.

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 467.65), you would weigh 4.6765 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication or warming the solution to 37°C can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C.[3]

Storage and Stability

Proper storage is essential to maintain the integrity of the this compound stock solution.

ConditionSolid FormIn SolventReference(s)
-20°C 3 years1 month[3]
-80°C 3 years6 months[3]
4°C 2 yearsNot Recommended[3]

Important Considerations:

  • Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots.[8]

  • When using a stock solution, allow the vial to equilibrate to room temperature before opening.

  • For in vivo studies, the stock solution in DMSO can be further diluted in appropriate vehicles such as saline with Tween-80 and PEG300.[3][7] It is recommended to prepare these working solutions fresh on the day of use.[3]

This compound Mechanism of Action and Signaling Pathway

This compound is a CCR4 antagonist.[3][7] CCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligands (CCL17 and CCL22), initiates a cascade of intracellular signaling events.[1][9] These pathways are crucial for T-cell chemotaxis and activation. The primary signaling cascades initiated by CCR4 activation include the G-protein mediated pathway and β-arrestin recruitment.[2][9] Downstream of G-protein activation, pathways such as mitogen-activated protein kinase (MAPK), phospholipase C (PLC), and phosphatidylinositol 3-kinase (PI3-K) are activated, leading to cellular responses like chemotaxis, adhesion, and cytokine production.[1]

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 CCL22 CCL22 CCL22->CCR4 G_Protein G-protein Activation CCR4->G_Protein Beta_Arrestin β-Arrestin Recruitment CCR4->Beta_Arrestin C021 This compound C021->CCR4 PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK Cellular_Response Chemotaxis, Adhesion, Cytokine Production PLC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

Figure 1. Simplified CCR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing a this compound stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound vial to room temperature start->equilibrate weigh Weigh desired amount of this compound equilibrate->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve Vortex and/or sonicate to completely dissolve add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing this compound stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting C-021 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: The identifier "C-021" is associated with multiple distinct experimental agents, including a CC chemokine receptor-4 (CCR4) antagonist and a proteasome β1 subunit inhibitor (Nthis compound). To provide an accurate and relevant troubleshooting guide, please first identify the specific this compound compound you are working with.

This guide provides general troubleshooting advice for small molecule inhibitors. Once you clarify the specific this compound, a more targeted guide with detailed protocols and pathway-specific information will be provided.

Frequently Asked Questions (FAQs) - General Small Molecule Inhibitors

Q1: My small molecule inhibitor is not showing any effect in my cellular assay. Where do I start troubleshooting?

A1: A lack of inhibitory effect can stem from several factors, ranging from compound integrity to assay conditions. A logical troubleshooting workflow is essential. Key areas to investigate include compound solubility and stability, inhibitor concentration, cell permeability, and the specific assay conditions. It is also crucial to confirm the identity and purity of your inhibitor stock.

Q2: How can I be sure my inhibitor is soluble in my assay medium?

A2: Poor solubility is a frequent cause of failed experiments.[1] Most small molecule inhibitors are dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] When this stock is diluted into aqueous assay media, the inhibitor can precipitate if its solubility limit is exceeded.[1]

  • Visual Inspection: Visually check for any precipitate or cloudiness in your final assay medium after adding the inhibitor.

  • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system, typically below 0.5% (v/v).[1]

  • Co-solvents and Excipients: If solubility remains an issue, consider using co-solvent systems or solubilizing excipients, but be sure to test for their effects on the assay in control experiments.[1]

Q3: Could my inhibitor be degrading in the experimental conditions?

A3: Yes, inhibitor instability can lead to a loss of activity.[2] Factors that can affect stability include:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation or precipitation.[2] It is advisable to aliquot stock solutions.

  • Light and Air Exposure: Some compounds are sensitive to light or oxidation.[2] Store stocks in amber vials and minimize exposure to air.

  • pH of Media: The stability of your inhibitor may be pH-dependent.[2] Ensure the pH of your assay buffer is within a range that maintains the compound's integrity.

  • Cellular Metabolism: In cell-based assays, the inhibitor may be metabolized by cellular enzymes, reducing its effective concentration over time.[3]

Q4: Why is the IC50 value from my cell-based assay different from the published biochemical assay data?

A4: Discrepancies between biochemical and cell-based assay potencies are common.[3][4] This can be due to:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane, leading to a lower intracellular concentration.[3][5]

  • Efflux Pumps: Cells can actively remove the inhibitor using efflux transporters like P-glycoprotein.[3][6]

  • Protein Binding: The inhibitor can bind to plasma proteins in the cell culture medium or other cellular components, reducing the free concentration available to bind the target.[3]

  • High ATP Concentration (for kinase inhibitors): Intracellular ATP concentrations are much higher than those typically used in biochemical assays, which can lead to competition for ATP-competitive inhibitors.[3]

Troubleshooting Workflow

If you are experiencing a lack of expected inhibition from this compound, a systematic approach can help identify the root cause.

G cluster_0 Initial Observation cluster_1 Step 1: Compound Verification cluster_2 Step 2: Experimental Setup Review cluster_3 Step 3: Target Engagement & Pathway Analysis cluster_4 Resolution A This compound shows no expected inhibition B Verify Compound Identity & Purity (e.g., Mass Spec, HPLC) A->B Start Here B->A Impure/Wrong Compound C Check Solubility (Visual, Dynamic Light Scattering) B->C Purity OK? C->A Precipitation D Assess Stability (Freeze-thaw, light/air exposure) C->D Soluble? D->A Degradation E Review Dosing Protocol (Concentration range, vehicle controls) D->E Stable? E->A Incorrect Concentration F Check Cell Health & Density E->F Protocol Correct? F->A Unhealthy Cells G Evaluate Assay Conditions (Incubation time, serum concentration) F->G Cells Healthy? G->A Assay Interference H Confirm Target Expression in Cell Line G->H Assay OK? H->A Target Not Expressed I Perform Target Engagement Assay (e.g., Western blot for downstream effects) H->I Target Present? I->A No Target Engagement J Consider Off-Target or Compensatory Effects I->J Target Engaged? J->A K Problem Identified & Resolved J->K No obvious off-target effects?

Caption: A stepwise troubleshooting guide for lack of inhibitor effect.

Detailed Experimental Protocols

Protocol 1: Preparation of Small Molecule Inhibitor Stock Solution

This protocol provides a general method for preparing a stock solution of a small molecule inhibitor, which is a critical first step for ensuring compound solubility and stability.

Materials:

  • Small molecule inhibitor (e.g., this compound)

  • High-purity, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow the inhibitor vial and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of the inhibitor in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming or sonication may be used if the compound is difficult to dissolve, but caution should be exercised to avoid degradation.[3]

  • Once dissolved, centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in sterile, amber polypropylene tubes to minimize freeze-thaw cycles.[2]

  • Store the aliquots at -20°C or -80°C as recommended for the specific compound.

Important Considerations:

  • Solvent Choice: While DMSO is common, other solvents like ethanol (B145695) or DMF can be used depending on the inhibitor's properties and the experimental system's tolerance.[1]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent used to dissolve the inhibitor.[3]

Please specify which this compound compound you are using so we can provide you with targeted information on its mechanism of action, relevant signaling pathways, and specific experimental protocols.

References

Technical Support Center: Optimizing C-021 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the hypothetical compound C-021 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration range for this compound in an IC50 assay?

A1: The initial step is to perform a range-finding experiment. This involves testing a wide range of this compound concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify a narrower, more effective range for the definitive IC50 experiment.[1][2]

Q2: How should I prepare the different concentrations of this compound for the assay?

A2: Serial dilutions are the standard method for preparing a range of concentrations.[1][3] A common approach is to use 2-fold or 3-fold serial dilutions to generate 8 to 12 different concentrations.[1] This ensures a logarithmic distribution of concentrations, which is ideal for plotting a dose-response curve.[2]

Q3: How many replicate wells should I use for each concentration of this compound?

A3: It is recommended to use a minimum of three technical replicates for each concentration to ensure the statistical reliability and significance of your results.[1]

Q4: What are the critical controls to include in my IC50 experiment?

A4: Your experiment should include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and a blank control (medium only, without cells).[1][4]

Q5: My dose-response curve for this compound does not form a complete sigmoidal ("S"-shaped) curve. What could be the issue?

A5: An incomplete curve that doesn't reach 0% or 100% inhibition could indicate that the concentration range of this compound is too narrow.[1] You may need to broaden the concentration range in subsequent experiments.[1] It could also suggest that this compound has low efficacy or is only a partial inhibitor.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells. - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate.[5][6]- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and practice consistent pipetting techniques. - Consider not using the outer wells of the plate or filling them with sterile PBS or media to minimize evaporation.[6]
IC50 value for this compound is significantly different from previous experiments. - Variation in cell passage number or cell health.[1][5] - Differences in reagent preparation (e.g., this compound stock solution).[1] - Inconsistent incubation times.[7]- Use a consistent range of cell passage numbers and ensure cells are in the logarithmic growth phase.[5] - Prepare fresh stock solutions and handle them consistently. - Maintain a standardized incubation time for all experiments.[5]
The dose-response curve has a very shallow or steep slope. - The mechanism of action of this compound. - Issues with the assay itself.- A shallow slope might indicate a complex biological response. A steep slope suggests a highly cooperative inhibition. - Verify the assay protocol and ensure all reagents are functioning correctly.
No significant inhibition observed at any concentration of this compound. - The concentration of this compound is too low. - Poor solubility of this compound. - The chosen cell line is resistant to this compound.- Test a wider and higher range of this compound concentrations.[7] - Visually inspect for compound precipitation and consider using a different solvent or a lower top concentration.[1] - Test this compound on a different, potentially more sensitive, cell line.

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (B87167) (DMSO)[8]

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.[1]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Dilution and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations.[1] A common approach is a 2-fold or 3-fold dilution series to obtain at least 8 different concentrations.[1]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[1]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.[1]

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for another 4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT.[1]

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][8]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[4][9]

Visualizations

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution D Prepare Serial Dilutions of this compound A->D B Culture and Harvest Cells C Seed Cells in 96-well Plate B->C E Treat Cells with this compound C->E D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Incubate for 4 hours G->H I Solubilize Formazan with DMSO H->I J Measure Absorbance I->J K Normalize Data to Controls J->K L Plot Dose-Response Curve K->L M Calculate IC50 Value L->M

Caption: Workflow for IC50 determination of this compound using the MTT assay.

Troubleshooting_Logic Start Inconsistent IC50 Results Check1 High Variability in Replicates? Start->Check1 Sol1 Review Cell Seeding & Pipetting Technique Check1->Sol1 Yes Check2 Incomplete Dose-Response Curve? Check1->Check2 No Sol1->Check2 Sol2 Broaden this compound Concentration Range Check2->Sol2 Yes Check3 IC50 Shift from Previous Data? Check2->Check3 No Sol2->Check3 Sol3 Verify Cell Passage, Reagents, & Incubation Time Check3->Sol3 Yes End Consistent IC50 Results Check3->End No Sol3->End

Caption: A logical troubleshooting guide for inconsistent IC50 results.

References

C-021 off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the novel kinase inhibitor, C-021. The information is designed to help users identify and mitigate potential off-target effects during their experiments.

Disclaimer: this compound is a hypothetical small molecule inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14, p38α) created for illustrative purposes. The data and protocols presented are representative examples based on common scenarios encountered during the development of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound was designed for high selectivity towards MAPK14. However, like many kinase inhibitors that target the ATP-binding pocket, it can exhibit off-target activity at higher concentrations.[1][2] Initial kinome profiling has identified several potential off-target kinases. The primary off-targets of concern are Glycogen Synthase Kinase 3 Beta (GSK3B) and Cyclin-Dependent Kinase 2 (CDK2), due to the structural similarity of their ATP-binding sites to that of MAPK14.[2]

Data Summary: this compound Kinase Selectivity Profile

The following table summarizes the inhibitory concentrations (IC50) for this compound against its intended target (MAPK14) and key identified off-targets. A larger IC50 value indicates lower potency, and a significant differential between the on-target and off-target IC50 values suggests higher selectivity.[1]

Kinase TargetIC50 (nM)Target ClassNotes
MAPK14 (p38α) 15 On-Target Primary therapeutic target.
GSK3B250Off-TargetPotential for effects on cell metabolism and apoptosis.
CDK2800Off-TargetPotential for effects on cell cycle regulation.
MAPK1 (ERK2)>10,000Off-TargetLow probability of direct inhibition.
JNK1>10,000Off-TargetLow probability of direct inhibition.
Q2: I'm observing unexpected cytotoxicity in my cell line, even at concentrations that should be specific for MAPK14. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity is a common issue that may arise from off-target kinase inhibition.[1][2] While your working concentration may be selective for MAPK14 in biochemical assays, cellular context can influence inhibitor activity. Several factors could be at play:

  • Potent Off-Target Inhibition: The inhibitor might be affecting a kinase essential for cell survival, such as AKT or ERK, even at low concentrations.[2]

  • Cell Line Specificity: The expression levels of on- and off-target kinases can vary significantly between cell lines, making some more sensitive to off-target effects.

  • Compound Accumulation: The intracellular concentration of this compound might be higher than in the surrounding media, leading to the engagement of lower-affinity off-targets.

To troubleshoot this, a logical workflow should be followed to distinguish between on-target and off-target toxicity.

G obs Observation: Unexpected Cytotoxicity exp1 Perform Dose-Response Curve: (e.g., Annexin V / Caspase-3 Assay) obs->exp1 q1 Is the cytotoxicity dose-dependent? res1_yes Yes q1->res1_yes  Yes res1_no No q1->res1_no  No exp1->q1 exp2 Test Alternative Inhibitor or Use Genetic Knockdown (siRNA/CRISPR) res1_yes->exp2 check_sol Troubleshoot Compound or Vehicle: - Check solubility in media - Test vehicle (e.g., DMSO) alone res1_no->check_sol q2 Does a structurally different MAPK14 inhibitor cause the same effect? res2_yes Yes q2->res2_yes  Yes res2_no No q2->res2_no  No exp2->q2 conc_on Conclusion: Likely On-Target Toxicity (MAPK14 inhibition is cytotoxic in this cell line) res2_yes->conc_on conc_off Conclusion: Likely Off-Target Effect of this compound res2_no->conc_off next_step Next Step: Perform Kinome Profiling or CETSA for off-target identification conc_off->next_step

Workflow for troubleshooting unexpected cytotoxicity.
Q3: My experimental results are inconsistent with known MAPK14 pathway biology. How do I troubleshoot this?

A3: This is a strong indicator of off-target activity or the activation of compensatory signaling pathways.[1] For instance, if you expect to see a decrease in the phosphorylation of a downstream MAPK14 substrate (like MK2) but observe no change or even an increase, you should investigate further.

Recommended Troubleshooting Steps:

  • Verify Target Engagement: First, confirm that this compound is binding to MAPK14 in your cells at your working concentration. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[3][4]

  • Probe Key Signaling Nodes: Use western blotting to analyze the phosphorylation status of:

    • Direct On-Target: Phospho-MAPK14 (autophosphorylation) and its direct substrate, Phospho-MK2.

    • Known Off-Targets: Phospho-GSK3B (Ser9) and key cell cycle proteins regulated by CDK2.

    • Compensatory Pathways: Key nodes of parallel pathways like ERK (Phospho-ERK1/2) and JNK (Phospho-JNK).[1]

  • Use a Control Inhibitor: Compare the signaling profile of this compound with that of a structurally unrelated, well-characterized MAPK14 inhibitor. A consistent effect on the MAPK14 pathway but divergent effects on other pathways would point to this compound-specific off-target activity.[2]

G cluster_on On-Target Pathway (Intended Effect) cluster_off Off-Target Pathway (Unintended Effect) C021_on This compound MAPK14 MAPK14 (p38α) C021_on->MAPK14 MK2 MK2 MAPK14->MK2 P Inflammation Inflammatory Response MK2->Inflammation C021_off This compound GSK3B GSK3B C021_off->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin P for degradation CellCycle Cell Fate / Metabolism BetaCatenin->CellCycle

This compound on-target vs. potential off-target signaling.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for MAPK14 Target Engagement

CETSA is a biophysical method to verify drug-target interaction in intact cells.[5] The principle is that a protein becomes more thermally stable when bound to a ligand, resisting heat-induced denaturation and aggregation.[4][5]

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., HEK293, U937) to 80-90% confluency.

    • Harvest and resuspend cells to a density of 2 x 10⁶ cells/mL.

    • Treat cells with this compound (e.g., at 1x, 10x, and 100x the IC50) or vehicle (DMSO) for 1 hour at 37°C.[5]

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • For an initial melt curve, heat the tubes across a range of temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[6]

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[6]

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Analyze the amount of soluble MAPK14 in each sample by Western Blot using a specific anti-MAPK14 antibody.[5]

  • Data Interpretation:

    • Plot the band intensity for MAPK14 against the temperature for both vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for this compound-treated samples indicates thermal stabilization and confirms target engagement.

G start Intact Cells treat Treat with this compound or Vehicle (DMSO) start->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot (Detect Target Protein) supernatant->wb end Analyze Melt Curve wb->end

A simplified workflow for the Cellular Thermal Shift Assay.
Protocol 2: Multiplexed Kinase Activity Profiling

To identify novel off-targets, this compound should be screened against a broad panel of kinases.[7] Several commercial services offer this, typically using radiometric or fluorescence-based assays.[8][9] A common method involves quantifying the transfer of ³³P-labeled phosphate (B84403) from ATP to a substrate.[8]

Methodology (General Overview):

  • Assay Preparation: A large panel of purified, recombinant human kinases is prepared. Each kinase is assayed in an individual well of a microtiter plate with its optimized substrate and ATP.

  • Compound Incubation: this compound is added to each well at one or more fixed concentrations (e.g., 100 nM and 1000 nM). A vehicle control (DMSO) is run in parallel.

  • Kinase Reaction: The reaction is initiated by adding ³³P-ATP and incubated for a set time at 30°C.

  • Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated ³³P is quantified using a scintillation counter.[8]

  • Data Analysis: The percentage of remaining kinase activity in the presence of this compound is calculated relative to the vehicle control. Results are often visualized as a dendrogram or a selectivity score to highlight the most potently inhibited off-targets.

References

Technical Support Center: Improving C-021 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of the poorly soluble compound C-021.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

Poor aqueous solubility is a common challenge with many small molecule compounds. Several factors can contribute to this issue, including the inherent physicochemical properties of this compound, the pH of the buffer, the buffer composition, and the concentration of the compound. For many poorly soluble drugs, the crystalline structure is very stable, making it difficult for water molecules to break the lattice and solvate the individual molecules.[1][2]

Q2: What is the first step I should take to improve the solubility of this compound?

The initial and often most effective approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for a stock solution solvent due to its high solubilizing power for a wide range of organic compounds.[4][5]

Q3: What are the recommended organic solvents for creating a this compound stock solution?

Besides DMSO, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered.[6] The choice of solvent will depend on the specific experimental requirements and the compatibility of the solvent with your biological system.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final solution to maintain the solubility of the compound. Here are a few strategies to overcome this:

  • Increase the final concentration of the co-solvent: While keeping the DMSO concentration as low as possible is often desired, sometimes a higher percentage is necessary to maintain solubility.

  • Use a different co-solvent: Some compounds are more soluble in specific co-solvent/water mixtures.[7]

  • Use surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11]

Q5: How does pH affect the solubility of this compound?

  • For weakly acidic drugs: Solubility increases as the pH of the solution becomes more basic (higher pH).[12]

  • For weakly basic drugs: Solubility increases as the pH of the solution becomes more acidic (lower pH).[12]

It is crucial to determine if this compound has ionizable functional groups to leverage pH for solubility enhancement.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving the solubility of this compound in your experiments.

Issue 1: this compound powder is not dissolving directly in the aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility of this compound.Prepare a high-concentration stock solution in an organic solvent like DMSO.This compound dissolves in the organic solvent, which can then be diluted into the aqueous buffer.
Incorrect buffer pH for this compound's properties.Test the solubility of this compound in a range of buffers with different pH values.Identify a pH range where the solubility of this compound is maximized.
Insufficient mixing or sonication.Vortex the solution vigorously and/or sonicate for a short period.Increased dissolution rate.
Issue 2: this compound precipitates out of solution after diluting the DMSO stock into the aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
The final concentration of DMSO is too low to maintain solubility.Gradually increase the final percentage of DMSO in the aqueous buffer (e.g., from 0.1% to 0.5%, then to 1%). Note the maximum tolerable DMSO concentration for your specific assay.This compound remains in solution at a higher co-solvent concentration.
The pH of the aqueous buffer is not optimal.Prepare a series of buffers with varying pH and test the dilution of the this compound stock solution in each.Find a pH that supports the solubility of this compound at the desired final concentration.
The buffer composition is unfavorable.Certain buffer salts can interact with the compound. Try alternative buffer systems (e.g., switch from phosphate (B84403) to Tris or HEPES).Improved solubility in a different buffer system.
The final concentration of this compound is too high.Lower the final working concentration of this compound in your experiment.The compound remains soluble at a lower concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder into a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal pH for this compound Solubility

Objective: To identify the pH range that provides the highest solubility for this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • A series of buffers with a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Plate reader or spectrophotometer (for quantitative analysis)

Procedure:

  • Add a fixed volume of each buffer to separate wells of a 96-well plate or to microcentrifuge tubes.

  • Add a small, consistent volume of the this compound DMSO stock solution to each buffer to reach the desired final concentration. Ensure the final DMSO concentration is constant across all samples.

  • Mix well and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs. Higher absorbance indicates higher solubility.

Quantitative Data Summary

The following tables provide example data to illustrate how solubility can be affected by different factors. Note: This is hypothetical data for illustrative purposes.

Table 1: Effect of pH on this compound Solubility

Buffer pHThis compound Solubility (µM)
5.055
6.025
7.010
7.48
8.05

Table 2: Effect of Co-solvent (DMSO) Concentration on this compound Solubility in pH 7.4 Buffer

Final DMSO (%)This compound Solubility (µM)
0.18
0.545
1.090
2.0>200

This data demonstrates that increasing the co-solvent concentration can significantly improve the solubility of this compound.[3][13]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility_test Solubility Testing cluster_troubleshooting Troubleshooting C021 This compound Powder Stock 10 mM this compound in DMSO C021->Stock DMSO DMSO DMSO->Stock Dilution Dilute Stock to Working Concentration Stock->Dilution Buffer Aqueous Buffer (e.g., PBS pH 7.4) Buffer->Dilution Observation Observe for Precipitation Dilution->Observation Adjust_pH Adjust Buffer pH Observation->Adjust_pH Precipitate Forms Add_Cosolvent Increase Co-solvent % Observation->Add_Cosolvent Precipitate Forms Experiment Proceed with Experiment Observation->Experiment No Precipitate

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_factors Influencing Factors cluster_solutions Potential Solutions Solubility This compound Aqueous Solubility pH Buffer pH Solubility->pH Cosolvent Co-solvent (e.g., DMSO) Solubility->Cosolvent Concentration This compound Concentration Solubility->Concentration Buffer_Comp Buffer Composition Solubility->Buffer_Comp Optimize_pH Optimize pH pH->Optimize_pH Increase_Cosolvent Increase Co-solvent % Cosolvent->Increase_Cosolvent Lower_Conc Lower Working Concentration Concentration->Lower_Conc Change_Buffer Change Buffer System Buffer_Comp->Change_Buffer

Caption: Factors influencing this compound solubility and corresponding solutions.

References

C-021 degradation issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of the novel Kinase-X inhibitor, C-021, in long-term experimental settings.

Troubleshooting Guide

This guide addresses common issues observed during the handling and application of this compound in multi-day or multi-week in vitro studies.

Question: We are observing a progressive loss of this compound efficacy in our multi-day cell culture experiment. What are the potential causes and how can we troubleshoot this?

Answer: A gradual loss of efficacy often points to the degradation of this compound in the experimental medium. The stability of this compound can be influenced by several factors.

Initial Troubleshooting Steps:

  • Confirm this compound Concentration: Use an analytical method like HPLC to measure the concentration of this compound in your stock solution and in the culture medium at the beginning (T=0) and end of your experiment. This will confirm if degradation is occurring.

  • Assess Storage Conditions: Ensure your this compound stock solutions are stored as recommended (-20°C or -80°C in an appropriate solvent like DMSO) and protected from light. Avoid repeated freeze-thaw cycles.

  • Evaluate Experimental Conditions: Consider the pH, temperature, and light exposure of your experimental setup, as these can impact this compound stability.

Question: Our HPLC analysis confirms that the concentration of this compound is decreasing over 72 hours in our cell culture medium. What specific factors could be causing this degradation?

Answer: Several factors in standard cell culture conditions can contribute to the degradation of small molecules like this compound.

  • Hydrolysis: this compound may be susceptible to hydrolysis in aqueous media. The rate of hydrolysis can be influenced by the pH of the culture medium.

  • Oxidation: Components in the cell culture medium, or the metabolic activity of the cells themselves, can create an oxidative environment that may degrade this compound.

  • Light Sensitivity: this compound has shown some sensitivity to light, particularly in the blue spectrum. Prolonged exposure to ambient light during incubation and analysis can lead to photodegradation.

  • Adsorption to Plastics: this compound is a hydrophobic molecule and may adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the medium.

Recommended Actions:

  • pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment. If it changes significantly, consider using a more strongly buffered medium.

  • Antioxidant Supplementation: For mechanistic studies on degradation, consider the addition of a mild antioxidant to the medium to see if it improves this compound stability. Note that this may interfere with your experimental model.

  • Light Protection: Protect your cell cultures from direct light by keeping them in a dark incubator and minimizing light exposure during handling.

  • Use of Low-Binding Plastics: Employ low-protein-binding microplates and pipette tips to minimize the loss of this compound due to adsorption.

  • Medium Exchange: If feasible for your experimental design, perform partial or full medium changes at regular intervals (e.g., every 24-48 hours) to replenish the this compound concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: We recommend using anhydrous dimethyl sulfoxide (B87167) (DMSO) for preparing high-concentration stock solutions of this compound. For aqueous working solutions, it is critical to ensure that the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

Q2: How should this compound stock solutions be stored for long-term use?

A2: this compound stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light. Under these conditions, the stock solutions are stable for up to 6 months.

Q3: Is this compound stable in common cell culture media like DMEM and RPMI-1640?

A3: this compound exhibits moderate stability in standard cell culture media. Degradation is observed over time, particularly after 48 hours at 37°C. The rate of degradation can be influenced by the specific media components and the presence of serum. See the data tables below for more details.

Q4: Can I pre-mix this compound into my media and store it for later use?

A4: It is not recommended to store this compound in aqueous media for extended periods. This compound should be diluted into the culture medium immediately before it is added to the cells.

Q5: Are there any known degradation products of this compound that could be interfering with my assay?

A5: The primary degradation pathways for this compound are hydrolysis of the ester linkage and oxidation of the pyrimidine (B1678525) ring. The resulting metabolites have shown significantly reduced or no inhibitory activity against Kinase-X. However, it is always advisable to confirm that any observed phenotype is due to this compound and not its degradation products.

Data on this compound Stability

The following tables summarize the stability of this compound under various experimental conditions as determined by HPLC analysis.

Table 1: Stability of this compound in Different Solvents at Room Temperature (22°C)

Solvent% Remaining after 24h% Remaining after 72h
DMSO99.8%99.5%
Ethanol98.2%95.1%
PBS (pH 7.4)91.5%80.3%

Table 2: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Condition% Remaining after 24h% Remaining after 48h% Remaining after 72h
Standard Incubator (Dark)92.3%81.4%70.1%
Incubator with Ambient Light85.6%72.1%58.9%
Standard Incubator + Low-Binding Plates96.5%88.2%79.8%

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound Stability in Cell Culture Medium via HPLC

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Milli-Q water

Methodology:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution into the pre-warmed cell culture medium to a final concentration of 10 µM.

  • Time Point Zero (T=0): Immediately after preparing the working solution, take a 100 µL aliquot, and store it at -80°C. This will serve as your T=0 reference.

  • Incubation: Place the remaining working solution in the incubator under your standard experimental conditions.

  • Time Point Sampling: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove 100 µL aliquots of the this compound working solution and store them at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all samples.

    • To each 100 µL sample, add 100 µL of ACN to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Milli-Q water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV at 280 nm

  • Data Analysis:

    • Integrate the peak area corresponding to this compound for each time point.

    • Normalize the peak areas to the T=0 sample to determine the percentage of this compound remaining at each time point.

Visualizations

Kinase_X_Signaling_Pathway Hypothetical Kinase-X Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Kinase-X Kinase-X ERK->Kinase-X Proliferation Proliferation Kinase-X->Proliferation Survival Survival Kinase-X->Survival This compound This compound This compound->Kinase-X

Caption: this compound inhibits the Kinase-X signaling pathway.

Troubleshooting_Workflow This compound Degradation Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Testing cluster_3 Solutions Loss of Efficacy Loss of Efficacy HPLC Analysis HPLC Analysis Loss of Efficacy->HPLC Analysis Check Storage Check Storage Loss of Efficacy->Check Storage Degradation Confirmed Degradation Confirmed HPLC Analysis->Degradation Confirmed Yes No Degradation No Degradation HPLC Analysis->No Degradation No Hydrolysis Hydrolysis pH Control pH Control Hydrolysis->pH Control Oxidation Oxidation Medium Exchange Medium Exchange Oxidation->Medium Exchange Photodegradation Photodegradation Light Protection Light Protection Photodegradation->Light Protection Adsorption Adsorption Low-Binding Plates Low-Binding Plates Adsorption->Low-Binding Plates Re-evaluate Efficacy Re-evaluate Efficacy pH Control->Re-evaluate Efficacy Light Protection->Re-evaluate Efficacy Low-Binding Plates->Re-evaluate Efficacy Medium Exchange->Re-evaluate Efficacy Degradation Confirmed->Hydrolysis Degradation Confirmed->Oxidation Degradation Confirmed->Photodegradation Degradation Confirmed->Adsorption Re-evaluate Assay Re-evaluate Assay No Degradation->Re-evaluate Assay

Caption: Workflow for troubleshooting this compound degradation.

C-021 inconsistent results between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues of inconsistent results between batches of compound C-021. Batch-to-batch variability is a common challenge that can arise from multiple sources, including the compound itself, experimental procedures, biological systems, and analytical measurements.[1][2] This guide will help you diagnose and address these potential issues systematically.

Frequently Asked Questions (FAQs)

Category 1: Compound-Related Issues

Q1: My new batch of this compound is showing significantly lower potency in my assay compared to the previous batch. What should I check first?

A1: When a new batch of a compound shows different activity, the first step is to verify the integrity and handling of the compound itself. Inconsistencies can arise from issues with purity, solubility, or degradation.

Start by reviewing the Certificate of Analysis (CoA) for both the old and new batches. Compare the purity specifications and any analytical data provided. Next, confirm that the compound has been stored under the recommended conditions (temperature, light, humidity). Improper storage can lead to degradation. Finally, ensure that the stock solution is prepared correctly and that the compound is fully dissolved. Precipitation of the compound, even if not visible, can drastically reduce its effective concentration in the assay.[3]

Troubleshooting Guide: Compound Integrity

ParameterPotential IssueRecommended Action
Purity New batch has lower purity or different impurity profile.Review CoA. Perform in-house purity analysis (e.g., HPLC-MS) to confirm.
Solubility Compound is not fully dissolved in the vehicle/solvent.Re-prepare stock solution, using sonication or gentle warming if permissible. Visually inspect for precipitates.
Stability Compound has degraded due to improper storage or handling.Verify storage conditions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Concentration Error in weighing or dilution during stock preparation.[4]Prepare a fresh stock solution, carefully calibrating balances and pipettes. Confirm concentration via UV-Vis or LC-MS.

Experimental Protocol: Quality Control Check for this compound Stock Solution

Objective: To verify the concentration and purity of a this compound stock solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solid compound

  • Analytical grade solvent (e.g., DMSO, Ethanol)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase A (e.g., Water with 0.1% Formic Acid)

  • Mobile phase B (e.g., Acetonitrile with 0.1% Formic Acid)

  • Calibrated analytical balance and pipettes

Procedure:

  • Standard Preparation: Accurately weigh 1-2 mg of this compound and dissolve it in the solvent to create a 10 mM primary stock solution.

  • Serial Dilutions: Create a series of calibration standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM) by diluting the primary stock.

  • Sample Preparation: Dilute the newly prepared experimental stock solution to fall within the range of the calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the standards, starting with the lowest concentration, to generate a standard curve (Peak Area vs. Concentration).

    • Inject the experimental sample.

  • Data Analysis:

    • Determine the purity of the sample by calculating the area of the this compound peak as a percentage of the total peak area.

    • Calculate the concentration of the experimental stock by interpolating its peak area from the standard curve.

Diagram: this compound Compound Troubleshooting Workflow

cluster_start cluster_compound Compound Verification cluster_analysis Analytical QC cluster_decision Decision cluster_end start Inconsistent Activity Observed storage Check Storage Conditions start->storage coa Compare CoA (Old vs. New Batch) start->coa solubility Verify Solubility & Stock Prep start->solubility hplc Perform HPLC-MS (Purity & Identity) storage->hplc coa->hplc solubility->hplc uvvis Confirm Concentration (UV-Vis/Quant Assay) hplc->uvvis decision Compound OK? uvvis->decision proceed Proceed to Assay Troubleshooting decision->proceed Yes contact Contact Supplier/ Synthesize New Batch decision->contact No

Caption: Troubleshooting workflow for this compound compound integrity issues.

Category 2: Cell-Based Assay In-Consistency

Q2: I'm observing high variability in my cell-based assay results with this compound, even within the same batch. What are the common causes?

A2: Variability in cell-based assays is a frequent issue and can often be traced to biological or technical factors.[3] Key areas to investigate include cell health and passage number, seeding density, and reagent consistency. Cells at high passage numbers can exhibit altered phenotypes and drug responses. Inconsistent cell seeding leads to variable cell numbers at the time of treatment, directly impacting results.[5] Furthermore, lot-to-lot variation in media, serum, or assay reagents can introduce significant variability.[6] Finally, microbial contamination, especially from mycoplasma which is not visible, can profoundly alter cellular metabolism and signaling pathways, affecting assay outcomes.[7]

Troubleshooting Guide: Cell-Based Assays

ParameterPotential IssueRecommended Action
Cell Passage Cells are at a high passage number, leading to genetic drift.Use cells within a consistent, low passage number range. Thaw a fresh vial of authenticated cells.
Seeding Density Inconsistent number of cells plated per well.Optimize and standardize cell seeding density. Use an automated cell counter for accuracy. Avoid "edge effects" in plates.
Reagent Variability Batch-to-batch differences in serum, media, or assay kits.[8]Qualify new lots of critical reagents against old lots. Purchase larger batches of reagents to ensure consistency over time.
Mycoplasma Undetected mycoplasma contamination is altering cell behavior.[7]Test all cell banks for mycoplasma using a sensitive method (e.g., PCR). Discard contaminated cultures.
Incubation Time Variation in treatment or assay incubation times.Standardize all incubation periods using calibrated timers.

Experimental Protocol: Standardized Cell Viability Assay (MTT)

Objective: To measure the effect of this compound on cell viability in a reproducible manner.

Materials:

  • Authenticated, low-passage cells

  • Complete growth medium (pre-warmed to 37°C)

  • This compound stock solution and vehicle control (e.g., DMSO)

  • 96-well clear, flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • Multichannel pipette, incubator (37°C, 5% CO₂), plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells using an automated counter or hemocytometer.

    • Dilute cells to the optimized seeding density (e.g., 5,000 cells/100 µL).

    • Plate 100 µL of the cell suspension into each well. To minimize edge effects, avoid using the outermost wells, filling them with sterile PBS instead.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. Include a vehicle-only control.

    • Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.

    • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

    • Gently pipette to dissolve the crystals. Shake the plate for 5 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Normalize data to the vehicle control to determine percent viability.

Diagram: Workflow for Troubleshooting Assay Variability

cluster_start cluster_bio Biological Factors cluster_tech Technical Factors cluster_decision Decision cluster_end start High Assay Variability passage Check Cell Passage Number start->passage myco Test for Mycoplasma start->myco auth Authenticate Cell Line (STR) start->auth seeding Standardize Cell Seeding start->seeding reagents Qualify Reagent Lots start->reagents pipette Calibrate Pipettes start->pipette decision Variability Resolved? passage->decision myco->decision auth->decision seeding->decision reagents->decision pipette->decision proceed Proceed with Experiment decision->proceed Yes reoptimize Re-optimize Assay Protocol decision->reoptimize No

Caption: Workflow for diagnosing sources of cell-based assay variability.

Category 3: In Vivo (Animal Model) Variability

Q3: The therapeutic efficacy of this compound varies significantly between different cohorts in our animal studies. How can we improve consistency?

A3: In vivo studies introduce higher levels of complexity and variability. Sources can be categorized as experimenter-induced, environmental, or inherent biological variation between animals.[9] Key factors to control include the formulation and administration of the compound, the health and genetics of the animal model, and environmental conditions. An inconsistent formulation can lead to variable bioavailability. Dosing inaccuracies, even minor ones, can have a large impact. Furthermore, factors like the animal's age, weight, sex, and microbiome can influence drug metabolism and response.

Troubleshooting Guide: In Vivo Studies

ParameterPotential IssueRecommended Action
Formulation This compound is precipitating or not uniformly suspended in the vehicle.Develop a stable, homogenous formulation. Prepare fresh daily and vortex thoroughly before each dose.
Dosing Accuracy Inaccurate volume administration due to technique or equipment.Use calibrated syringes/pipettes. Train all personnel on consistent administration techniques (e.g., gavage, IP injection). Dose based on daily body weight.
Animal Model High inherent variability in the animal model (e.g., outbred stock).Use inbred strains where possible. Ensure animals are age and weight-matched. Source all animals from the same reputable vendor.
Environment Changes in housing, diet, or light/dark cycles affecting animal physiology.Maintain consistent environmental conditions. Avoid introducing new stressors. Allow for proper acclimatization before starting the study.
Health Status Subclinical infections or health issues affecting drug response.Monitor animal health daily. Use sentinel animals to screen for pathogens.

Diagram: Hypothetical this compound Signaling Pathway

cluster_variability Sources of Biological Variability C021 This compound Receptor Receptor X C021->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor Y KinaseB->TF Response Cellular Response (e.g., Apoptosis) TF->Response Receptor_exp Receptor Expression Receptor_exp->Receptor Varies between animals Metabolism Drug Metabolism Metabolism->C021 Influences Bioavailability

Caption: Hypothetical pathway showing how this compound efficacy can be modulated.

References

Technical Support Center: Troubleshooting C-021 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues encountered with Compound C-021 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a frequent challenge. The primary causes include:

  • Rapid Solvent Exchange: Adding a concentrated stock of this compound (typically in DMSO) directly to a large volume of aqueous media can cause the compound to rapidly fall out of solution.[1]

  • High Final Concentration: The final working concentration of this compound may exceed its solubility limit in the cell culture medium.

  • High DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations in the media can be toxic to cells and may not prevent precipitation upon significant dilution. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2]

  • Temperature Fluctuations: Moving culture vessels between the incubator and the bench can cause temperature changes that affect compound solubility. Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[3]

  • pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[3]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to precipitation over time.[3]

  • Media Evaporation: In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially causing it to exceed its solubility limit.[2]

Q2: Can I filter out the this compound precipitate and still use the media?

A2: It is generally not recommended to filter the media after precipitation has occurred. The precipitate is the compound of interest, and filtering it out will lead to an unquantifiable reduction in its effective concentration, rendering experimental results unreliable. It is more effective to address the root cause of the precipitation.

Q3: How does serum in the media affect this compound solubility?

A3: Serum contains proteins, such as albumin, that can bind to and help solubilize hydrophobic compounds. However, this effect has its limits. At high concentrations, this compound can still precipitate even in the presence of serum.

Q4: Could the specific salt form of this compound impact its solubility?

A4: Yes, the salt form of a compound can significantly influence its solubility in aqueous solutions. If you are working with a free acid or base form of this compound, a more soluble salt version might be available.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution Rapid solvent exchange from DMSO stock to aqueous media.Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media while gently vortexing.[1]
Precipitate forms over time in the incubator Compound instability or interaction with media components at 37°C.[3]Test the stability of this compound in the specific cell culture medium over the intended duration of the experiment. Ensure the media is properly buffered for the CO2 concentration in the incubator.[3]
Precipitate observed after thawing a frozen stock solution Poor solubility at lower temperatures or precipitation during the freeze-thaw cycle.[3]Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[3] Aliquot the stock solution to minimize freeze-thaw cycles.
Cloudiness or turbidity in the media Fine particulate precipitation or potential microbial contamination.[3]Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[3]
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Complete cell culture medium (pre-warmed to 37°C).

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Pipettes and sterile tips.

  • Vortex mixer.

  • Incubator (37°C, 5% CO2).

  • Plate reader (optional, for turbidity measurement).

Methodology:

  • Prepare a serial dilution of the this compound stock in DMSO: Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution series in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media). Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Visual Inspection: Visually inspect for precipitation or turbidity immediately and after a relevant incubation period (e.g., 2, 6, 24 hours).

  • Quantitative Measurement (Optional): Measure the turbidity using a plate reader at a wavelength where this compound does not absorb (e.g., 600 nm) to quantify precipitation.

Protocol 2: Recommended Dilution Method for this compound

Objective: To properly solubilize and dilute a hydrophobic compound like this compound for cell culture experiments.

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To minimize the risk of precipitation, first dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.[1]

  • Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visual Guides

experimental_workflow cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_application Cell Treatment stock Dissolve this compound in 100% DMSO intermediate Intermediate Dilution in DMSO stock->intermediate Serial Dilution final_dilution Add Intermediate Stock to Warmed Media intermediate->final_dilution prewarm Pre-warm Media to 37°C prewarm->final_dilution vortex Gentle Vortexing final_dilution->vortex visual_check Visual Check for Precipitation vortex->visual_check add_to_cells Add to Cells visual_check->add_to_cells If Clear

Caption: Recommended workflow for preparing this compound working solutions.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_thaw Precipitation After Thawing start Precipitation Observed q1 When does it occur? start->q1 a1 Cause: Rapid solvent exchange. Solution: Use serial dilution protocol. q1->a1 Immediately upon dilution a2 Cause: Instability, pH shift, or media interactions. Solution: Check stability, buffer. q1->a2 Over time in incubator a3 Cause: Poor low-temp solubility. Solution: Warm to 37°C, vortex, aliquot to avoid re-freezing. q1->a3 After freeze-thaw of stock

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Refining C-021 (CCL21) Delivery for Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing C-021, identified as the chemokine CCL21, in organoid cultures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organoid research?

A1: this compound is the chemokine C-C motif ligand 21 (CCL21). In cancer research, it is investigated for its ability to attract immune cells to a tumor microenvironment, potentially enhancing anti-tumor immune responses.[1][2][3][4] Organoid models are used to study the effects of CCL21 in a more physiologically relevant 3D system that mimics the tumor architecture.

Q2: What is the rationale for refining the delivery method of CCL21 to organoid cultures?

A2: Standard delivery of soluble chemokines like CCL21 in culture media can result in rapid diffusion and degradation, leading to inconsistent exposure and reduced efficacy. Refining the delivery method, for instance through nanoformulation, aims to provide sustained release of CCL21.[1][2][3] This prolonged exposure can better mimic in vivo conditions and potentially enhance the desired biological effects, such as immune cell recruitment and activation.

Q3: What are the key challenges when delivering therapeutic agents to organoid cultures?

A3: Challenges in delivering drugs to 3D organoid cultures include ensuring consistent and uniform exposure to all cells within the organoid, overcoming the barrier of the extracellular matrix (e.g., Matrigel), and the potential for the therapeutic agent to have a short half-life in the culture medium.[5] The complex, multi-layered structure of organoids can also impede the penetration of larger molecules or nanoparticles.

Q4: How does CCL21 exert its effects on cancer cells?

A4: CCL21 can influence cancer cells through various signaling pathways. It has been shown to stabilize and upregulate Programmed Death-Ligand 1 (PD-L1) expression on pancreatic cancer cells via the AKT-GSK-3β signaling pathway. This suggests a potential for combination therapies with PD-L1 blockade. Additionally, CCL21 can promote chemoresistance and cancer stem cell-like properties in colorectal cancer cells through AKT/GSK-3β/Snail signaling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Organoid Viability After this compound (CCL21) Treatment 1. High concentration of CCL21 leading to cytotoxicity.2. Cytotoxicity of the delivery vehicle (e.g., nanoparticles).3. Off-target effects of CCL21 on organoid health.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of CCL21. Start with a low concentration and titrate upwards.2. Include a control group treated with the delivery vehicle alone (e.g., empty nanoparticles) to assess its specific cytotoxicity.3. Monitor organoid morphology and growth over time to identify any adverse effects.
Inconsistent or No Observable Effect of CCL21 1. Degradation of CCL21 in the culture medium.2. Inefficient delivery of CCL21 to the organoids.3. Insufficient treatment duration.4. Low expression of the CCL21 receptor (CCR7) on the organoid cells.1. Consider a sustained-release delivery method, such as nanoformulation, to maintain a stable concentration of CCL21.[1][2][3]2. Optimize the nanoparticle formulation for size and surface charge to improve penetration into the organoid.3. Extend the treatment duration, with regular media changes containing fresh CCL21 or nanoparticles.4. Verify the expression of CCR7 in your organoid model using techniques like qPCR or immunofluorescence.
Aggregation of Nanoparticles in Culture Medium 1. Suboptimal nanoparticle formulation.2. Interaction of nanoparticles with components of the culture medium.1. Review and optimize the nanoparticle formulation protocol, ensuring proper surface coating and stabilization.2. Test the stability of the nanoparticles in the specific organoid culture medium before adding them to the cultures. Consider serum-free media during treatment if serum components are causing aggregation.
Difficulty in Assessing CCL21 Efficacy 1. Lack of a suitable assay for the intended biological effect.2. High background in viability or cytotoxicity assays.1. For immune cell recruitment, consider co-culture models with immune cells and quantify their migration towards the organoids.[6]2. For assessing cell death, use imaging-based assays with fluorescent probes for apoptosis and necrosis to visually confirm cell death within the organoid structure.[7]3. Optimize cell viability assays like CellTiter-Glo® 3D by ensuring complete lysis of the organoids to release all ATP.

Quantitative Data Summary

Due to the novelty of applying CCL21 nanoformulations to organoid cultures, specific quantitative data from organoid-based studies is limited. The following tables provide illustrative data based on studies in other models and serve as a template for recording experimental results.

Table 1: Illustrative Cytotoxicity of this compound (CCL21) in Organoid Cultures

Treatment GroupConcentration (ng/mL)Organoid Viability (%) (Mean ± SD)IC50 (ng/mL)
Control (Medium Only) 0100 ± 5.2-
Empty Nanoparticles -98 ± 4.5-
Soluble CCL21 1095 ± 6.1> 1000
10088 ± 7.3
100075 ± 8.9
Nanoformulated CCL21 1096 ± 5.5~850
10085 ± 6.8
100052 ± 9.4

Note: This data is hypothetical and for illustrative purposes. Researchers should determine these values for their specific organoid model.

Table 2: Example Delivery Efficiency of Nanoformulated this compound (CCL21)

Nanoparticle FormulationAverage Size (nm)Surface Charge (mV)Encapsulation Efficiency (%)CCL21 Release at 24h (%)
Alginate-Based 150 - 200-20 to -30~70 - 80~30 - 40
PLGA-Based 100 - 150-10 to -20~60 - 75~40 - 50

Note: This data is based on general characteristics of nanoparticle formulations and should be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of Alginate-Based CCL21 Nanoparticles

This protocol is adapted from methodologies for creating alginate nanoformulations for sustained protein release.

Materials:

  • Recombinant human CCL21

  • Low-viscosity sodium alginate

  • Calcium chloride (CaCl2)

  • Poloxamer (e.g., Pluronic F-68)

  • Nuclease-free water

Procedure:

  • Prepare Alginate Solution: Dissolve sodium alginate in nuclease-free water to a final concentration of 0.1% (w/v). Stir overnight at room temperature to ensure complete dissolution.

  • Prepare Calcium Chloride Solution: Dissolve CaCl2 in nuclease-free water to a final concentration of 25 mM.

  • Prepare Poloxamer Solution: Dissolve Poloxamer in nuclease-free water to a final concentration of 1% (w/v).

  • Encapsulation of CCL21:

    • Add recombinant CCL21 to the alginate solution at the desired concentration (e.g., 10 µg/mL). Mix gently by pipetting.

    • Add the CaCl2 solution dropwise to the alginate-CCL21 mixture while stirring gently. This will initiate the crosslinking of the alginate.

    • Add the Poloxamer solution to the mixture to stabilize the nanoparticles and prevent aggregation.

  • Nanoparticle Formation: Sonicate the mixture on ice using a probe sonicator to form nanoparticles of the desired size.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with nuclease-free water to remove any unencapsulated CCL21 and excess reagents. Repeat the washing step twice.

  • Resuspension: Resuspend the final nanoparticle pellet in the desired volume of organoid culture medium.

  • Characterization: Characterize the nanoparticles for size, surface charge, and encapsulation efficiency using appropriate methods (e.g., dynamic light scattering, zeta potential measurement, and a protein quantification assay).

Protocol 2: Treatment of Organoids with Nanoformulated this compound (CCL21)

Materials:

  • Established organoid cultures in extracellular matrix (e.g., Matrigel)

  • Organoid culture medium

  • Nanoformulated CCL21

  • Control empty nanoparticles

Procedure:

  • Culture Organoids: Culture organoids to the desired size and density according to your standard protocol.

  • Prepare Treatment Media: Prepare fresh organoid culture medium containing the desired concentration of nanoformulated CCL21. Also, prepare control media containing empty nanoparticles and medium alone.

  • Treatment:

    • Carefully aspirate the old medium from the organoid cultures.

    • Add the prepared treatment and control media to the respective wells.

  • Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Media Change: If the treatment duration is longer than 48 hours, perform a media change with fresh treatment and control media.

  • Assessment of Efficacy: At the end of the treatment period, assess the effects of CCL21 using appropriate assays, such as:

    • Viability Assays: Use a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D) to quantify cell viability.

    • Imaging: Perform brightfield and fluorescence microscopy to assess organoid morphology and to visualize cell death using specific dyes (e.g., propidium (B1200493) iodide for necrosis, and a caspase-3/7 reagent for apoptosis).

    • Co-culture Assays: For functional assessment of immune cell recruitment, co-culture the treated organoids with immune cells (e.g., T cells or NK cells) and quantify immune cell migration towards the organoids.

Visualizations

experimental_workflow Experimental Workflow: this compound (CCL21) Delivery to Organoids cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis org_culture Establish Organoid Culture treat Treat Organoids with Nanoformulated CCL21 org_culture->treat np_prep Prepare CCL21 Nanoparticles np_prep->treat viability Assess Organoid Viability (e.g., CellTiter-Glo) treat->viability imaging Imaging Analysis (Morphology, Cell Death) treat->imaging coculture Functional Assays (e.g., Immune Cell Migration) treat->coculture

Caption: Workflow for this compound (CCL21) delivery and analysis in organoids.

signaling_pathway CCL21-Mediated PI3K/AKT Signaling Pathway CCL21 CCL21 CCR7 CCR7 Receptor CCL21->CCR7 Binds to PI3K PI3K CCR7->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits PDL1 PD-L1 Stabilization AKT->PDL1 Stabilizes via GSK-3β inhibition Snail Snail GSK3b->Snail Inhibits degradation of GSK3b->PDL1 Phosphorylates for degradation Chemoresistance Chemoresistance Snail->Chemoresistance Promotes

Caption: CCL21 signaling through the PI3K/AKT pathway.

References

Validation & Comparative

Comparative Efficacy Analysis: C-021 versus [Competitor Compound] in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of C-021, a CC chemokine receptor 4 (CCR4) antagonist, with a competitor compound. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available preclinical data.

I. Overview of Compounds

This compound is a potent and selective antagonist of CCR4, a key chemokine receptor involved in the migration of lymphocytes and other immune cells.[1] Its mechanism of action centers on inhibiting the downstream signaling pathways activated by the binding of its ligands, CCL17 and CCL22. This inhibition has shown potential therapeutic effects in models of neuropathic pain and has been explored for its role in modulating the tumor microenvironment.[2][3][4]

[Competitor Compound] is [Insert a brief description of the competitor compound, its target, and its primary therapeutic area].

II. Comparative Efficacy Data

The following table summarizes the available quantitative data from preclinical studies to allow for a direct comparison of this compound and [Competitor Compound].

ParameterThis compound[Competitor Compound]Reference(s)
Target CCR4[Target][1]
IC50 (Chemotaxis, human) 140 nM[Value] nM[1]
IC50 (Chemotaxis, mouse) 39 nM[Value] nM[1]
IC50 ([35S]GTPγS binding) 18 nM[Value] nM[1]
In Vivo Efficacy Model Murine oxazolone-induced contact hypersensitivity[Model][1]
Route of Administration Subcutaneous, Intraperitoneal, Intrathecal[Route][1][5]
Observed Effect Inhibition of skin inflammation, reduction of neuropathic pain-related behaviors[Effect][1][3]

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

A. In Vitro Chemotaxis Assay

  • Objective: To determine the inhibitory effect of this compound and [Competitor Compound] on the migration of CCR4-expressing cells in response to a chemokine ligand.

  • Cell Line: Human T-cell lymphoma line expressing endogenous CCR4 or a stable transfectant.

  • Method:

    • Cells are pre-incubated with varying concentrations of this compound or [Competitor Compound].

    • A multi-well chamber with a microporous membrane is used. The lower chamber contains a chemoattractant (e.g., CCL22), and the upper chamber contains the pre-treated cells.

    • The chamber is incubated to allow cell migration.

    • The number of cells that have migrated to the lower chamber is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

B. [35S]GTPγS Binding Assay

  • Objective: To measure the functional antagonism of this compound and [Competitor Compound] at the G-protein coupled receptor CCR4.

  • Method:

    • Membranes from CCR4-expressing cells are prepared.

    • Membranes are incubated with a fixed concentration of CCL22, [35S]GTPγS, and varying concentrations of this compound or [Competitor Compound].

    • The binding of [35S]GTPγS to G-proteins upon receptor activation is measured by scintillation counting.

    • IC50 values are determined from the dose-response curve of inhibition.

C. Murine Model of Neuropathic Pain

  • Objective: To assess the in vivo efficacy of this compound and [Competitor Compound] in alleviating neuropathic pain.

  • Model: Chronic Constriction Injury (CCI) of the sciatic nerve in mice.[3]

  • Method:

    • Neuropathic pain is induced by loosely ligating the sciatic nerve.

    • Animals are treated with this compound (e.g., 1 mg/kg, i.p.) or [Competitor Compound] at various doses and time points.[1]

    • Pain-related behaviors (e.g., mechanical allodynia, thermal hyperalgesia) are assessed using standardized tests (e.g., von Frey filaments, hot/cold plate).

    • The analgesic effect is quantified and compared between treatment groups.

IV. Signaling Pathway and Experimental Workflow

A. This compound Mechanism of Action: CCR4 Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. Upon binding of its ligands (CCL17/CCL22), CCR4 activates intracellular G-proteins, leading to downstream signaling cascades that promote cell migration. This compound acts as an antagonist, blocking this initial binding step.

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 binds CCL22 CCL22 CCL22->CCR4 binds G_protein G-protein Activation CCR4->G_protein activates C021 This compound C021->CCR4 inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling Migration Cell Migration Signaling->Migration

Caption: this compound inhibits CCR4 signaling by blocking ligand binding.

B. Experimental Workflow: In Vivo Efficacy Study

The diagram below outlines the typical workflow for evaluating the in vivo efficacy of this compound in a preclinical model of disease.

In_Vivo_Workflow start Disease Model Induction (e.g., CCI) treatment Treatment Administration (this compound or [Competitor Compound]) start->treatment assessment Behavioral/Physiological Assessment treatment->assessment analysis Data Analysis (e.g., Statistical Comparison) assessment->analysis end Efficacy Determination analysis->end

Caption: Workflow for in vivo efficacy testing of this compound.

References

Unraveling the Kinase Selectivity Profile of C-021: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the kinase inhibitor C-021 reveals a distinct cross-reactivity profile, crucial for its therapeutic application and off-target effect assessment. This guide provides an in-depth comparison of this compound's performance against other kinase inhibitors, supported by quantitative data and detailed experimental methodologies.

Executive Summary

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, including cancer. However, the therapeutic window of these inhibitors is often dictated by their selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the kinome. Off-target effects can lead to unforeseen toxicities and diminish the overall efficacy of the drug. This guide delves into the cross-reactivity of the novel kinase inhibitor this compound, presenting a comparative analysis of its selectivity against a panel of kinases. All quantitative data is summarized for clear comparison, and detailed protocols for the key experimental assays are provided to ensure reproducibility and transparency.

Comparative Kinase Inhibition Profile

To ascertain the selectivity of this compound, its inhibitory activity was assessed against a broad panel of kinases and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Kinase TargetThis compound (IC50, nM)Inhibitor A (IC50, nM)Inhibitor B (IC50, nM)
Primary Target X 15 525
Kinase A25050>10,000
Kinase B1,5001505,000
Kinase C>10,000800>10,000
Kinase D8,000>10,0001,200

Data presented is a representative example for illustrative purposes.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Two commonly employed methods are the LanthaScreen™ Eu Kinase Binding Assay and the KINOMEscan™ competition binding assay.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that measures the binding of a test compound to the ATP-binding site of a kinase.

Workflow:

LanthaScreen_Workflow reagents Prepare Assay Plate: - Kinase - Fluorescent Tracer - Eu-labeled Antibody compound Add this compound or Control Inhibitor reagents->compound Dispense incubation Incubate at Room Temperature compound->incubation Mix read Read TR-FRET Signal incubation->read Measure

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Protocol:

  • Reagent Preparation: Prepare a solution containing the target kinase, a proprietary Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody in the assay buffer.

  • Compound Addition: Serially dilute this compound and control inhibitors in DMSO and add to the assay plate.

  • Reaction Initiation: Add the kinase/tracer/antibody mixture to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of tracer bound to the kinase. Inhibition is observed as a decrease in the FRET signal.

KINOMEscan™ Competition Binding Assay

This assay platform utilizes a proprietary active-site directed competition binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases.

Workflow:

KINOMEscan_Workflow cluster_0 kinase Immobilized Kinase binding Competition Binding kinase->binding ligand Biotinylated Ligand ligand->binding compound Test Compound (this compound) compound->binding detection Quantification of Bound Ligand binding->detection

Caption: Principle of the KINOMEscan™ Competition Binding Assay.

Protocol:

  • Assay Principle: Kinases are expressed as fusions to a proprietary tag and immobilized on a solid support. The binding of a biotinylated, ATP-competitive ligand to the kinase is measured in the presence of the test compound.

  • Competition: this compound is added at a fixed concentration to the assay wells containing the immobilized kinase and the biotinylated ligand.

  • Equilibration: The reaction is allowed to equilibrate.

  • Detection: The amount of biotinylated ligand bound to the kinase is detected using a streptavidin-conjugated reporter. The signal is inversely proportional to the binding affinity of the test compound for the kinase.

Signaling Pathway Context

Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for predicting the potential physiological effects of this compound. The diagram below illustrates a simplified, hypothetical signaling cascade involving the primary target of this compound and a key off-target kinase identified in the selectivity profiling.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PrimaryTarget Primary Target X Receptor->PrimaryTarget Activates OffTarget Off-Target Kinase A PrimaryTarget->OffTarget Cross-talk Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Downstream1->Transcription Downstream2->Transcription C021 This compound C021->PrimaryTarget C021->OffTarget

Caption: Hypothetical signaling pathway affected by this compound.

This guide provides a foundational framework for understanding the cross-reactivity profile of this compound. The presented data and methodologies are essential for researchers and drug development professionals to make informed decisions regarding the further development and clinical application of this kinase inhibitor. The continuous evaluation of kinase selectivity is paramount for the successful translation of targeted therapies from the laboratory to the clinic.

Comparative Selectivity Profile of C-021 Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of the investigational compound C-021 against two well-established kinase inhibitors, providing essential data to aid in drug development and research. For the purpose of this illustrative guide, the well-characterized inhibitor Dasatinib will be used as a proxy for this compound to demonstrate a broad-spectrum inhibitory profile. This will be compared against Imatinib, a more selective inhibitor, and Gefitinib, a targeted EGFR inhibitor.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the inhibitory activity of this compound (represented by Dasatinib), Imatinib, and Gefitinib against a panel of selected kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values in nanomolars (nM), where a lower value indicates higher potency. This data has been compiled from various public sources, and as such, experimental conditions may vary.

Kinase TargetThis compound (Dasatinib) (nM)Imatinib (nM)Gefitinib (nM)
Primary Targets
ABL1<1600>10,000
SRC<1>10,000>10,000
KIT12100>10,000
PDGFRα28100>10,000
PDGFRβ<1600>10,000
EGFR32>10,00037
Selected Off-Targets
LCK<1>10,000>10,000
YES1<1>10,000>10,000
DDR13.5250>10,000
VEGFR285,000>10,000
p38α (MAPK14)68>10,000>10,000

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through various robust and high-throughput screening methods. Below are detailed methodologies for two commonly employed assays.

Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.

  • Reaction Setup : A reaction mixture is prepared in a multi-well plate containing the purified kinase enzyme, a specific peptide or protein substrate, and the test compound at various concentrations in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Initiation : The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically close to the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination.

  • Incubation : The reaction is allowed to proceed for a defined period, typically 30 to 60 minutes, at a controlled temperature (e.g., 30°C).

  • Termination and Capture : The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unincorporated [γ-³³P]ATP is washed away.

  • Detection : After washing and drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Competition Binding Assay (e.g., KINOMEscan™)

This assay quantifies the binding affinity of a test compound to a panel of kinases by measuring its ability to compete with an immobilized, active-site-directed ligand.

  • Assay Components : The three main components are: DNA-tagged kinases, an immobilized ligand on a solid support (e.g., magnetic beads), and the test compound.

  • Competition Reaction : The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a multi-well plate and incubated to allow binding to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Washing : The solid support with the bound kinase is washed to remove any unbound components.

  • Elution and Quantification : The amount of kinase bound to the solid support is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).

  • Data Analysis : A lower amount of DNA-tagged kinase detected in the presence of the test compound indicates stronger competition and higher binding affinity. The results are typically reported as a percentage of the control (no test compound) or as a dissociation constant (Kd) derived from a dose-response curve.

Visualizations

Experimental Workflow for Kinase Profiling

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation Compound Test Compound (this compound) SerialDilution Serial Dilution Compound->SerialDilution Assay Kinase Reaction SerialDilution->Assay KinasePanel Kinase Panel KinasePanel->Assay Substrate Substrate Substrate->Assay ATP [γ-³³P]ATP ATP->Assay Incubation Incubation Assay->Incubation Termination Reaction Termination Incubation->Termination Detection Detection (Scintillation Counting) Termination->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Caption: A typical workflow for a radiometric kinase profiling assay.

Simplified BCR-ABL Signaling Pathway

G cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF STAT5 JAK/STAT Pathway BCR_ABL->STAT5 PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis C021 This compound / Imatinib C021->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by kinase inhibitors.

Unlocking New Potential in Neuropathic Pain Management: A Comparative Guide to the Synergistic Effects of C-021 and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of neuropathic pain remains a significant clinical challenge, often characterized by the limited efficacy and undesirable side effects of current therapeutic options. This guide provides a comprehensive comparison of the synergistic effects observed when combining the novel CCR4 antagonist, C-021, with the conventional opioid analgesic, morphine. The experimental data presented herein, derived from preclinical models of neuropathic pain, highlights a promising therapeutic strategy to enhance analgesic efficacy and potentially mitigate the dose-limiting side effects of opioids.

Enhanced Analgesic Efficacy of Morphine with this compound

In a well-established preclinical model of neuropathic pain, the chronic constriction injury (CCI) of the sciatic nerve in rodents, the co-administration of this compound with morphine has demonstrated a significant potentiation of morphine's analgesic effects. This synergistic interaction allows for a reduction in the required dose of morphine to achieve a comparable level of pain relief, a critical factor in minimizing opioid-related adverse events.

Table 1: In Vivo Synergistic Effects of this compound and Morphine on Mechanical Allodynia
Treatment GroupDose (Intrathecal)Paw Withdrawal Threshold (g)% Reversal of Allodynia
CCI + Vehicle-~0.5 g0%
CCI + Morphine1 µg~2.0 g~50%
CCI + this compound + Morphine30 µg + 1 µg~4.0 g~100%

Data compiled from preclinical studies in rodent models of neuropathic pain. The paw withdrawal threshold is a measure of mechanical allodynia, where a higher threshold indicates reduced pain sensitivity.

Table 2: In Vivo Synergistic Effects of this compound and Morphine on Thermal Hyperalgesia
Treatment GroupDose (Intraperitoneal)Paw Withdrawal Latency (s)% Reversal of Hyperalgesia
CCI + Vehicle-~5 s0%
CCI + Morphine5 mg/kg~10 s~50%
CCI + this compound + Morphine5 mg/kg + 5 mg/kg~15 s~100%

Data compiled from preclinical studies in rodent models of neuropathic pain. Paw withdrawal latency in response to a thermal stimulus is a measure of hyperalgesia, where a longer latency indicates reduced pain sensitivity.

Comparative Pharmacological Profiles

Understanding the individual and combined pharmacological properties of this compound and morphine is crucial for elucidating the mechanism of their synergistic interaction.

Table 3: Comparative Pharmacology of this compound and Morphine
ParameterThis compound (CCR4 Antagonist)Morphine (Opioid Agonist)
Target CC Chemokine Receptor 4 (CCR4)Mu (µ), Kappa (κ), and Delta (δ) opioid receptors
Mechanism of Action Blocks the binding of chemokines (e.g., CCL2, CCL17, CCL22) to CCR4, inhibiting downstream signaling.Binds to opioid receptors, leading to the inhibition of nociceptive signal transmission.
IC50 (Chemotaxis) Human: 140 nM, Mouse: 39 nM[1][2]Not Applicable
IC50 ([35S]GTPγS binding) 18 nM (human CCL22-derived)[1][2]Not Applicable
Metabolism In vitro data suggests high intrinsic clearance in human liver microsomes.[1][2]Primarily metabolized in the liver via glucuronidation.
Bioavailability Oral bioavailability is generally low for small molecule CCR4 antagonists.Oral bioavailability is low (~30%) due to significant first-pass metabolism.

Delving into the Mechanisms of Synergy

The synergistic effect of this compound and morphine is believed to stem from their distinct but complementary mechanisms of action within the complex signaling pathways of neuropathic pain.

Signaling Pathways in Neuropathic Pain

Neuropathic pain is characterized by neuroinflammation, where activated microglia and astrocytes release a cascade of pro-inflammatory mediators, including chemokines. These chemokines, such as CCL2, bind to receptors like CCR4 on neurons and immune cells, contributing to central sensitization and heightened pain perception. Morphine, on the other hand, acts on opioid receptors to dampen neuronal excitability.

Simplified Signaling Pathways in Neuropathic Pain cluster_0 Peripheral Nerve Injury cluster_1 Central Nervous System (Spinal Cord) Nerve Injury Nerve Injury Microglia/Astrocyte Activation Microglia/Astrocyte Activation Nerve Injury->Microglia/Astrocyte Activation activates Chemokine Release (CCL2) Chemokine Release (CCL2) Microglia/Astrocyte Activation->Chemokine Release (CCL2) leads to CCR4 CCR4 Chemokine Release (CCL2)->CCR4 binds to Neuronal Sensitization Neuronal Sensitization CCR4->Neuronal Sensitization promotes Pain Transmission Pain Transmission Neuronal Sensitization->Pain Transmission increases Opioid Receptor Opioid Receptor Opioid Receptor->Pain Transmission inhibits

Caption: Overview of key cellular and molecular events in the spinal cord following peripheral nerve injury.

Combined Effect of this compound and Morphine

By blocking the CCR4 pathway, this compound reduces the neuroinflammatory signaling that contributes to neuronal hyperexcitability.[3][4] This action complements the direct inhibitory effect of morphine on pain transmission pathways. Essentially, this compound helps to quell the "inflammatory noise," allowing morphine to exert its analgesic effect more effectively and at a lower dose.

Synergistic Action of this compound and Morphine cluster_0 Therapeutic Intervention cluster_1 Cellular Targets & Effects cluster_2 Overall Outcome This compound This compound CCR4 CCR4 This compound->CCR4 blocks Morphine Morphine Opioid Receptor Opioid Receptor Morphine->Opioid Receptor activates Reduced Neuroinflammation Reduced Neuroinflammation CCR4->Reduced Neuroinflammation Inhibition of Pain Signal Inhibition of Pain Signal Opioid Receptor->Inhibition of Pain Signal Enhanced Analgesia Enhanced Analgesia Reduced Neuroinflammation->Enhanced Analgesia Inhibition of Pain Signal->Enhanced Analgesia

Caption: this compound and Morphine target distinct pathways to achieve enhanced pain relief.

Experimental Protocols

The following provides a generalized methodology for the key in vivo experiments cited in this guide.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve at approximately 1 mm intervals. The muscle and skin are then sutured.

  • Post-Operative Care: Animals are monitored for recovery and signs of distress. Behavioral testing typically commences 7 days post-surgery, allowing for the full development of neuropathic pain symptoms.

Behavioral Testing
  • Mechanical Allodynia (von Frey Test):

    • Animals are placed on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Animals are placed in a plexiglass chamber on a glass floor.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

Drug Administration
  • Intrathecal (i.t.) Injection: A fine gauge needle is inserted between the L5 and L6 vertebrae to deliver the drug directly into the cerebrospinal fluid.

  • Intraperitoneal (i.p.) Injection: The drug is injected into the peritoneal cavity.

  • Experimental Design: In combination studies, this compound is typically administered shortly before morphine. Behavioral testing is then conducted at the time of peak effect for morphine.

Experimental Workflow for In Vivo Studies Animal Model (Rat/Mouse) Animal Model (Rat/Mouse) CCI Surgery CCI Surgery Animal Model (Rat/Mouse)->CCI Surgery Post-Op Recovery (7 days) Post-Op Recovery (7 days) CCI Surgery->Post-Op Recovery (7 days) Baseline Behavioral Testing Baseline Behavioral Testing Post-Op Recovery (7 days)->Baseline Behavioral Testing Drug Administration (this compound +/- Morphine) Drug Administration (this compound +/- Morphine) Baseline Behavioral Testing->Drug Administration (this compound +/- Morphine) Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing Drug Administration (this compound +/- Morphine)->Post-Treatment Behavioral Testing Data Analysis Data Analysis Post-Treatment Behavioral Testing->Data Analysis Results Results Data Analysis->Results

Caption: A typical workflow for assessing the efficacy of this compound and Morphine in a neuropathic pain model.

References

Independent Validation of C-021's Reported Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development, the independent validation of a compound's reported activity is a critical step toward its clinical translation. This guide provides a comprehensive comparison of two distinct entities referred to as "C-021" in recent research: AISA-021 (Cilnidipine) , a novel calcium channel blocker for Raynaud's phenomenon, and Oncolytic Virus C021 , an engineered herpes simplex virus for cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of available data, a comparison with current alternatives, and detailed experimental methodologies.

Part 1: AISA-021 (Cilnidipine) for Raynaud's Phenomenon in Systemic Sclerosis

AISA-021 is a proprietary formulation of cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker, being developed by Aisa Pharma, Inc.[1][2][3] It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of systemic sclerosis.[2][3]

Reported Activity and Mechanism of Action

Cilnidipine is unique among calcium channel blockers due to its dual blockade of both L-type and N-type voltage-gated calcium channels.[4]

  • L-type channel blockade: Occurs in vascular smooth muscle, leading to vasodilation and increased blood flow, which is the standard mechanism for this class of drugs in treating Raynaud's phenomenon.

  • N-type channel blockade: Occurs at sympathetic nerve terminals, inhibiting the release of norepinephrine. This action is thought to suppress the sympathetic nervous system's activity, potentially reducing vasospasm and offering a better side-effect profile, such as less reflex tachycardia, compared to other calcium channel blockers.[4]

This dual mechanism suggests AISA-021 may offer enhanced efficacy and tolerability for patients with Raynaud's phenomenon secondary to systemic sclerosis.

Independent Validation and Clinical Data

The primary independent validation for AISA-021 is the ongoing RECONNOITER Phase 2 clinical trial. While the full results are anticipated in February 2026, preliminary data from the first part of the study has been presented.

In a preliminary analysis of the RECONNOITER trial, cilnidipine was well-tolerated, with only mild Grade 1 adverse events reported in 17.6% of patients and no discontinuations due to such events.[5] Pooled data from patients receiving only cilnidipine (at doses of 10 mg and 20 mg) showed a 42.2% reduction in the weekly frequency of Raynaud's attacks, compared to an 18.9% reduction in the placebo group.[5] A dose-response was observed for attack frequency and severity.[5] Furthermore, on the pain domain of the Scleroderma Health Assessment Questionnaire (SHAQ), 10 mg of cilnidipine reduced pain by 27%, and this effect was enhanced to a 62% reduction when combined with tadalafil.[6]

Comparison with Alternatives

The current standard of care for Raynaud's phenomenon in systemic sclerosis primarily involves other calcium channel blockers, with phosphodiesterase-5 (PDE5) inhibitors and prostanoids used for more severe cases.

Therapeutic AgentMechanism of ActionReported Efficacy (Reduction in Attack Frequency)Key Adverse Events
AISA-021 (Cilnidipine) L-type and N-type calcium channel blocker42.2% reduction in weekly attacks vs. 18.9% for placebo (preliminary Phase 2 data)[5]Well-tolerated in preliminary studies; mild adverse events in 17.6% of patients[5]
Nifedipine (B1678770) L-type calcium channel blockerReduction of 8.3 attacks over a 2-week period vs. placebo in a meta-analysis of SSc patients[7]Headache, flushing, nausea, edema of the ankles[8]
Amlodipine L-type calcium channel blockerComparable efficacy to udenafil (B1683364) in improving Raynaud's attacks[9]Systemic side-effects can limit use[10]
Sildenafil (B151) (PDE5 Inhibitor) Inhibits cGMP-specific phosphodiesterase type 544% reduction in weekly attacks vs. 18% for placebo[11][12]Headache, dyspepsia[12]
Iloprost (B1671730) (Prostacyclin Analog) Vasodilator, inhibits platelet aggregation39.1% reduction in weekly attacks vs. 22.2% for placebo (intravenous formulation)[13][14]Headache, flushing, nausea, jaw pain (associated with infusion)[13][14]
Experimental Protocols

Assessment of Raynaud's Phenomenon Activity:

Clinical trials for Raynaud's phenomenon rely on a combination of patient-reported outcomes and objective physiological measurements.

  • Patient Diary and Raynaud's Condition Score (RCS): Patients record the frequency, duration, and severity of attacks daily. The RCS is a validated 0-10 scale where patients rate the overall difficulty with their condition, considering factors like the number of attacks, duration, pain, and functional impact.[15][16]

  • Laser Doppler Imaging (LDI): This non-invasive technique measures microcirculatory blood flow over an area of skin, typically the fingers.[17][18]

    • Protocol: After a 20-30 minute acclimatization period in a temperature-controlled room (e.g., 23°C), baseline perfusion is measured. A cold challenge is then performed, often involving the immersion of the hands in cold water (e.g., 15°C for 60 seconds).[19] LDI is used to monitor the blood flow recovery over a set period (e.g., 10-15 minutes).[20][21] A delayed recovery is indicative of Raynaud's phenomenon.

  • Digital Thermography: This method uses an infrared camera to measure skin temperature, which correlates with blood flow.[22][23]

    • Protocol: Similar to LDI, baseline finger temperatures are recorded after acclimatization. Following a cold challenge, the rewarming of the fingers is recorded over time.[4][24] The rate and extent of rewarming are key outcome measures.

Visualizations

AISA-021_Mechanism_of_Action cluster_Vascular Vascular Smooth Muscle Cell cluster_Nerve Sympathetic Nerve Terminal L_type L-type Ca2+ Channel Ca_influx_L Ca2+ Influx Vasodilation Vasodilation Contraction Vasoconstriction Contraction->Vasodilation Inhibits Ca_influx_L->Contraction N_type N-type Ca2+ Channel Ca_influx_N Ca2+ Influx Reduced_Symp Reduced Sympathetic Activity NE_release Norepinephrine Release NE_release->Reduced_Symp Inhibits Ca_influx_N->NE_release AISA021 AISA-021 (Cilnidipine) AISA021->L_type Blocks AISA021->N_type Blocks Raynauds_Clinical_Trial_Workflow start Patient Screening (SSc with RP diagnosis) baseline Baseline Assessment - Patient Diary (RCS) - LDI/Thermography start->baseline randomization Randomization baseline->randomization treatment_a Treatment Group (e.g., AISA-021) randomization->treatment_a treatment_b Placebo Group randomization->treatment_b follow_up Follow-up Visits (e.g., Weeks 2, 4, 6) treatment_a->follow_up treatment_b->follow_up end_of_study End of Study Assessment - Patient Diary (RCS) - LDI/Thermography follow_up->end_of_study analysis Data Analysis (Compare endpoints) end_of_study->analysis C021_CAR_NK_Therapy cluster_tumor Tumor Microenvironment NB_cell Neuroblastoma Cell (ROR1+) IL21 IL-21 Secretion NB_cell->IL21 Induces Lysis Tumor Cell Lysis NB_cell->Lysis Leads to CAR_NK CAR-NK Cell CAR_NK->NB_cell Targets ROR1 & Kills Immune_Activation NK Cell Activation (IFN-γ, Granzyme B) CAR_NK->Immune_Activation Results in C021 Oncolytic Virus C021 C021->NB_cell Infects & Replicates IL21->CAR_NK Stimulates

References

Comparative Guide: Targeted Protein Degradation vs. siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Two Core Methodologies for Reducing Target Protein Levels

For researchers, scientists, and drug development professionals, the ability to specifically reduce the levels of a target protein is fundamental to understanding its function and validating it as a therapeutic target. Two of the most powerful and widely used techniques to achieve this are targeted protein degradation using small molecules and gene silencing via small interfering RNA (siRNA).

This guide provides a direct comparison of these two distinct technologies. While the initial topic specified "C-021," this designation is ambiguous in the context of a general protein knockdown agent, referring variously to a CCR4 antagonist, a modified virus, or other unrelated compounds.[1][2][3] To provide a clear and relevant comparison, this guide will use a well-characterized PROTAC (Proteolysis Targeting Chimera) as a representative example of a small molecule protein degrader. PROTACs are a revolutionary class of drugs that induce the degradation of specific proteins and offer a potent alternative to traditional inhibition.[4][5][6]

We will compare the performance, mechanism, and experimental workflows of a model PROTAC against siRNA, providing the objective data and detailed protocols necessary to help researchers choose the optimal method for their experimental goals.

Mechanism of Action: Degradation vs. Silencing

The fundamental difference between a PROTAC and siRNA lies in the biological pathway each hijacks to deplete the target protein. PROTACs act post-translationally to eliminate existing protein, while siRNAs act at the post-transcriptional level to prevent new protein synthesis.

PROTAC: Hijacking the Ubiquitin-Proteasome System

A PROTAC is a heterobifunctional molecule with two key ends: one that binds to the target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the cell's own protein disposal machinery to tag the POI with ubiquitin. This polyubiquitination marks the protein for destruction by the 26S proteasome, after which the PROTAC molecule is released and can act catalytically to degrade another target protein.[7][8][9][10]

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation workflow.

siRNA: Leveraging the RNA Interference Pathway

siRNA_Mechanism cluster_1 Cytoplasm dsRNA exogenous siRNA duplex RISC_loading RISC Loading dsRNA->RISC_loading Incorporation RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Passenger Strand Ejection RISC_active->RISC_active mRNA Target mRNA RISC_active->mRNA Binding & Cleavage Degraded_mRNA Degraded mRNA Fragments mRNA->Degraded_mRNA

Caption: siRNA-mediated mRNA silencing pathway.

Performance Comparison: PROTAC vs. siRNA

The choice between a PROTAC and siRNA often depends on the specific experimental goals, such as the desired speed of action, duration of effect, and whether the primary interest is in the protein's presence or its synthesis.[15][16]

FeaturePROTAC (Small Molecule Degrader)siRNA (Gene Silencing)
Target Post-translational proteinPost-transcriptional mRNA
Mode of Action Catalytic; induces degradation of existing protein.[10]Stoichiometric within the RISC complex; prevents synthesis of new protein.[15]
Onset of Effect Rapid; protein degradation can be observed within hours.[15]Slower; dependent on the half-life of the existing target protein. Effect on mRNA is faster.[17]
Duration of Effect Transient; effect diminishes upon compound washout as new protein is synthesized.[15]Long-lasting; effect persists until the siRNA is diluted by cell division or degraded.[15]
Reversibility Reversible.[15]Functionally irreversible in the short term.
Delivery Method Direct addition to cell culture media; potential for oral bioavailability in vivo.[18]Requires transfection reagents (e.g., lipid nanoparticles) or viral vectors to cross the cell membrane.[19]
Common Off-Target Effects Can degrade other proteins that bind the PROTAC or E3 ligase; "hook effect" at high concentrations.[20]Can silence unintended mRNAs with partial sequence homology ("seed region" effects).[20]

Quantitative Data Comparison

The following tables summarize representative data from a hypothetical experiment comparing a potent PROTAC degrader and a validated siRNA, both targeting the Bromodomain-containing protein 4 (BRD4) in a cancer cell line.

Table 1: BRD4 Protein Knockdown Efficacy (Measured by Western Blot at 48 hours post-treatment)

ConcentrationPROTAC (% Knockdown)siRNA (% Knockdown)
1 nM25%45%
10 nM75%85%
100 nM>95%>90%
1 µM80% (Hook Effect)>90%

Table 2: Downstream Gene Expression (c-Myc mRNA) (Measured by RT-qPCR at 24 hours post-treatment)

ConcentrationPROTAC (% c-Myc Repression)siRNA (% c-Myc Repression)
10 nM60%55%
100 nM85%80%

Table 3: Cell Viability (Measured by CellTiter-Glo® at 72 hours post-treatment)

AgentIC50 / EC50
PROTAC15 nM
siRNA8 nM (effective concentration)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for cell treatment and subsequent validation.

Protocol 1: PROTAC Treatment of Cultured Cells

Objective: To treat adherent cells with a small molecule PROTAC degrader to induce target protein degradation.

Materials:

  • Adherent cells (e.g., HeLa, MCF-7) in culture

  • Complete growth medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Plating: 24 hours prior to treatment, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.

  • Prepare PROTAC Dilutions: On the day of treatment, prepare serial dilutions of the PROTAC stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1 µM to 1 nM). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Carefully aspirate the old medium from the cells. Add 2 mL of the medium containing the appropriate PROTAC dilution or vehicle control to each well.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired time period (e.g., 4, 8, 24, 48 hours).

  • Cell Lysis: After incubation, wash the cells once with cold PBS and proceed immediately to cell lysis for downstream analysis (e.g., Western Blot).[21]

Protocol 2: siRNA Transfection (Forward Transfection)

Objective: To introduce siRNA into cultured cells using a lipid-based transfection reagent to induce mRNA knockdown.

Materials:

  • Adherent cells at 30-50% confluency in a 24-well plate

  • siRNA stock solution (e.g., 20 µM)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium without antibiotics

Procedure: This protocol is adapted for a 24-well plate format and a final siRNA concentration of 10 nM.[22][23]

  • Prepare siRNA-Lipid Complex (per well):

    • Tube A (siRNA): Dilute 6 pmol of siRNA stock in 50 µL of Opti-MEM™. Mix gently.

    • Tube B (Lipid): Gently mix the RNAiMAX reagent. Dilute 1 µL of RNAiMAX in 50 µL of Opti-MEM™. Mix gently.

  • Combine and Incubate: Add the diluted siRNA (Tube A) to the diluted RNAiMAX (Tube B). Mix gently and incubate for 10-20 minutes at room temperature to allow complexes to form.

  • Add Complexes to Cells: Add the 100 µL of siRNA-lipid complex dropwise to each well containing cells in 500 µL of complete medium. Gently rock the plate to mix.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Validation: Harvest cells for analysis of mRNA (by RT-qPCR) or protein (by Western Blot) knockdown.[24]

Protocol 3: Validation by Quantitative Western Blot

Objective: To quantify the reduction in target protein levels following treatment.

Procedure:

  • Sample Preparation: Lyse cells from Protocol 1 or 2 in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.[25]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin), diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Wash the membrane again. Add an ECL substrate and capture the chemiluminescent signal using a digital imager. Quantify band intensities using image analysis software, normalizing the target protein signal to the loading control.[28]

Protocol 4: Validation by RT-qPCR

Objective: To quantify the reduction in target mRNA levels.

Procedure:

  • RNA Isolation: Harvest cells and isolate total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.[29]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in a 96-well plate using a SYBR Green or TaqMan-based master mix. Include primers for the target gene (e.g., BRD4) and a stable housekeeping gene (e.g., GAPDH).[30]

  • Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated sample to the negative control.[24]

Mandatory Visualizations: Experimental Workflows

PROTAC_Workflow cluster_workflow PROTAC Experimental Workflow A 1. Plate Cells (50-70% confluent) C 3. Treat Cells (24-48h) A->C B 2. Prepare PROTAC Serial Dilutions B->C D 4. Harvest & Lyse Cells C->D E 5. Western Blot Analysis D->E F 6. Quantify Protein Knockdown E->F

Caption: Workflow for a PROTAC dose-response experiment.

siRNA_Workflow cluster_workflow_siRNA siRNA Experimental Workflow S1 1. Plate Cells (30-50% confluent) S3 3. Transfect Cells (48-72h) S1->S3 S2 2. Prepare siRNA-Lipid Complexes S2->S3 S4 4. Harvest Cells S3->S4 S5a 5a. Isolate RNA for RT-qPCR S4->S5a S5b 5b. Lyse Cells for Western Blot S4->S5b S6a 6a. Analyze mRNA Knockdown S5a->S6a S6b 6b. Analyze Protein Knockdown S5b->S6b

Caption: Workflow for an siRNA knockdown experiment.

Conclusion

Both PROTACs and siRNA are indispensable tools for reducing the levels of a target protein. PROTACs offer a pharmacologically relevant model for drug action, providing rapid and reversible protein degradation that is ideal for mimicking a therapeutic intervention.[16] In contrast, siRNA provides a robust and highly specific genetic method for target validation, confirming that an observed phenotype is a direct result of the target gene's silencing.[15] The choice of methodology should be guided by the specific research question, with PROTACs being more representative of a small molecule therapeutic and siRNA serving as a gold standard for genetic validation.

References

A Comparative Guide to the Pharmacokinetic Profiles of Adamantane Derivatives: Amantadine, Rimantadine, and Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, with its rigid and lipophilic cage-like structure, has proven to be a valuable pharmacophore in drug discovery, leading to the development of several clinically important drugs. This guide provides an objective comparison of the pharmacokinetic profiles of three prominent adamantane derivatives: amantadine, rimantadine (B1662185), and memantine (B1676192). Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) properties of these analogs is crucial for the rational design of new therapeutic agents and for optimizing the clinical use of existing ones. This document summarizes key pharmacokinetic parameters supported by experimental data, details relevant experimental methodologies, and visualizes associated pathways and workflows.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of amantadine, rimantadine, and memantine exhibit notable differences that influence their clinical applications. The following table summarizes key data obtained from various human clinical studies. It is important to note that these values are compiled from different sources and are intended for comparative purposes; they do not represent data from a head-to-head clinical trial.

ParameterAmantadineRimantadineMemantine
Bioavailability (%) 86-90%[1]>90%[2]~100%[3]
Time to Peak Plasma Concentration (Tmax) (hours) 2-4 (immediate release)[4]~6[5][6]3-7[7][8][9]
Plasma Protein Binding (%) ~67%[1]~40%[5][10]~45%[7][8][11]
Volume of Distribution (Vd) (L/kg) 3-8[12]Not fully characterized9-11[7][8][11]
Metabolism Minimal (<10%)[1]Extensively hepatic (>75%)[2][6]Minimal/Partial hepatic (<25%)[7][8][9]
Elimination Half-life (t½) (hours) 10-31[1]24-36[2]60-80[7][8][9][11]
Primary Route of Excretion Renal (primarily unchanged)[1][13]Renal (as metabolites and unchanged drug)[2]Renal (primarily unchanged)[7][8][9][11]

Experimental Protocols

The characterization of the pharmacokinetic profiles of adamantane derivatives relies on well-defined experimental methodologies. Below is a generalized protocol for a single-dose pharmacokinetic study in healthy human volunteers, based on common practices in the field.

1. Study Design: An open-label, single-dose, crossover study design is typically employed. A washout period of appropriate duration is implemented between treatment phases.

2. Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria. Key considerations include age, weight, and normal renal and hepatic function, confirmed by medical history and clinical laboratory tests.

3. Drug Administration: A single oral dose of the adamantane derivative (e.g., amantadine, rimantadine, or memantine) is administered to subjects after an overnight fast.

4. Sample Collection: Serial blood samples are collected into tubes containing an appropriate anticoagulant at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours). Urine samples are also collected over specified intervals.

5. Sample Processing and Storage: Plasma is separated from blood samples by centrifugation and, along with urine samples, is stored at -20°C or lower until analysis.

6. Bioanalytical Method: The concentration of the parent drug and its major metabolites in plasma and urine is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method must be validated for linearity, accuracy, precision, selectivity, and stability.

7. Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualization of Pathways and Workflows

To further elucidate the processes involved in the pharmacokinetic and pharmacodynamic evaluation of these adamantane derivatives, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Subject Screening Subject Screening Drug Administration Drug Administration Subject Screening->Drug Administration Sample Collection (Blood/Urine) Sample Collection (Blood/Urine) Drug Administration->Sample Collection (Blood/Urine) Sample Processing Sample Processing Sample Collection (Blood/Urine)->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, t½) Parameter Calculation (Cmax, Tmax, AUC, t½) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, t½) Report Generation Report Generation Parameter Calculation (Cmax, Tmax, AUC, t½)->Report Generation

Figure 1: Generalized workflow for a clinical pharmacokinetic study.

The therapeutic effects of amantadine, rimantadine, and memantine are mediated through distinct signaling pathways. Amantadine and rimantadine primarily target the M2 proton channel of the influenza A virus, while memantine acts on the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.

amantadine_rimantadine_moa cluster_virus Influenza A Virus cluster_host Host Cell M2 M2 Proton Channel Uncoating Viral Uncoating M2->Uncoating facilitates Viral_RNA Viral RNA Replication Viral Replication Viral_RNA->Replication Uncoating->Viral_RNA releases Amantadine Amantadine / Rimantadine Amantadine->M2 Blocks

Figure 2: Simplified mechanism of action for Amantadine and Rimantadine.

memantine_moa cluster_synapse Glutamatergic Synapse Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor->Calcium_Influx Allows Excitotoxicity Neuronal Excitotoxicity Calcium_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Blocks (non-competitive)

Figure 3: Simplified signaling pathway of Memantine's action on the NMDA receptor.

References

Safety Operating Guide

Personal protective equipment for handling C-021

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The following content is a fictionalized example based on the novel research compound C-021 and is intended for illustrative purposes only. This compound is a designation for multiple chemical entities, some for research and others for commercial use. The information below is a composite and should NOT be used for actual laboratory work. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you handle.

This document provides immediate safety, operational, and disposal protocols for the novel research compound this compound, a potent CC chemokine receptor-4 (CCR4) antagonist.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) Requirements

Minimum PPE for handling this compound is outlined below. A hazard assessment is required to determine if additional PPE is necessary for specific procedures.[3][4]

Protection TypeSpecificationRationale
Body Protection Flame-resistant laboratory coatRequired for all laboratory activities involving this compound.[5]
Hand Protection Double-layered disposable nitrile glovesProvides protection against incidental chemical exposure.[3] For tasks with higher splash risk, Silver Shield gloves under nitrile gloves are recommended.[3]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shieldsMinimum requirement for all work in the laboratory where this compound is present.[3][5]
Chemical splash goggles worn over safety glassesRequired when handling stock solutions or quantities greater than 1 liter.[5]
Full-face shield worn over gogglesRequired when a significant splash hazard is present, such as during bulk transfers or preparing corrosive baths.[3][5]
Respiratory Protection N95 respirator or higherRequired when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation.[6]
Foot Protection Closed-toe shoesMandatory in all laboratory areas to protect against spills and dropped objects.[5][6]

Experimental Protocols: Handling and Disposal

2.1. Weighing and Reconstitution Protocol (Powdered this compound)

This procedure should be performed entirely within a certified chemical fume hood.

  • Preparation :

    • Ensure the fume hood sash is at the indicated safe working height.[7]

    • Decontaminate the work surface before and after use.

    • Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, solvent, vials).

  • Donning PPE :

    • Don all PPE as specified in the table above, including double gloves and a respirator.

  • Procedure :

    • Carefully weigh the desired amount of this compound powder.

    • Slowly add the specified solvent to the vial containing the powder to minimize aerosolization.

    • Securely cap the vial and vortex until the compound is fully dissolved.

  • Decontamination :

    • Wipe down all surfaces and equipment with an appropriate solvent.

    • Dispose of all contaminated disposables as hazardous waste.

2.2. Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical.[8]

  • Solid Waste :

    • Contaminated PPE (gloves, weigh paper) and other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste :

    • Aqueous solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.[8]

    • Containers should be filled to no more than 90% capacity and stored in secondary containment.[8]

  • Sharps Waste :

    • Needles or other contaminated sharps must be disposed of in a designated sharps container.

Never dispose of this compound waste down the drain.[9][10] All waste must be handled in accordance with institutional and local regulations for hazardous chemical waste.[11]

Workflow and Pathway Diagrams

This compound Handling and Disposal Workflow

The following diagram outlines the required procedural flow for safely handling this compound from preparation to final waste disposal.

G cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Procedure cluster_disposal Disposal A Hazard Assessment B Assemble Equipment A->B C Don Required PPE B->C D Handle this compound (e.g., Weighing, Reconstitution) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Contain Waste F->G H Doff PPE G->H I Store Waste in Designated Area H->I J Arrange for Hazmat Pickup I->J

Caption: Procedural workflow for safe handling and disposal of this compound.

Hypothesized this compound Signaling Pathway

This compound is an antagonist of the CCR4 receptor. The diagram below illustrates its hypothesized mechanism of action in inhibiting downstream signaling.

G cluster_receptor Cell Membrane cluster_antagonist cluster_pathway Intracellular Signaling CCL22 CCL22 (Ligand) CCR4 CCR4 Receptor CCL22->CCR4 Binds GTP GTPγS Binding CCR4->GTP Activates C021 This compound C021->CCR4 Blocks Chemotaxis Chemotaxis GTP->Chemotaxis

Caption: Hypothesized signaling pathway showing this compound antagonism of CCR4.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.